4-Amino-5,7-dinitrobenzofurazan
Description
The exact mass of the compound 5,7-dinitro-2,1,3-benzoxadiazol-4-amine is 225.01341821 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dinitro-2,1,3-benzoxadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSHVREDJJCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF), an insensitive, high-density, and high-energy material. This document details a high-yield synthetic pathway and outlines the key analytical techniques used for its structural confirmation and characterization.
Synthesis of this compound (ADNBF)
The most efficient and high-yielding reported synthesis of ADNBF involves a "one-pot" reaction from 2,3,4,6-tetranitroaniline. This precursor is readily prepared via the direct nitration of inexpensive m-nitroaniline.[1][2] The subsequent step involves a reaction with sodium azide in acetic acid, which facilitates the displacement of a nitro group and an in-situ cyclization to form the benzofurazan ring system.[1][2]
The overall synthesis is advantageous as the intermediate, 3-azido-2,4,6-trinitroaniline, is not isolated but is thermolyzed directly in the reaction mixture to yield ADNBF.[3] This method has been reported to produce high-purity ADNBF in excellent yields.[1][3]
Figure 1: Synthetic pathway for ADNBF.
Experimental Protocol: Synthesis of ADNBF from 2,3,4,6-Tetranitroaniline
This protocol is based on the improved synthesis method which provides a high yield of ADNBF.[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, suspend 2,3,4,6-tetranitroaniline (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add sodium azide (NaN₃, 2 equivalents) to the suspension. The use of two equivalents is crucial to both displace the 3-nitro group and to neutralize the displaced nitrite ion, preventing the formation of by-products.[3]
-
Reaction Conditions: Stir the mixture at ambient temperature. The reaction involves the displacement of the nitrite group by the azide, followed by the spontaneous in-situ thermolysis of the resulting ortho-nitroarylazide intermediate, which leads to the formation of the benzofurazan ring.[2][3]
-
Isolation and Purification: Upon completion of the reaction, the product precipitates from the acetic acid solution. Cool the reaction mixture to maximize precipitation.
-
Filtration: Collect the precipitated solid by filtration.
-
Washing: Wash the filtered product with water to remove residual acetic acid and inorganic salts.
-
Drying: Dry the final product under a vacuum to yield high-purity ADNBF. The slight solubility in acetic acid and water may account for minor yield losses.[3]
Quantitative Synthetic Data
| Parameter | Value | Reference |
| Starting Material | 2,3,4,6-Tetranitroaniline | [1] |
| Key Reagents | Sodium Azide, Acetic Acid | [1][4] |
| Isolated Yield | 96% | [1][3] |
| Melting Point | 270 °C | [2] |
| Appearance | Light orange-colored crystals | [4] |
Characterization of ADNBF
A comprehensive characterization of ADNBF is essential to confirm its identity, purity, and structure. The primary methods employed include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Diffraction (XRD).
Figure 2: General workflow for ADNBF characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the ADNBF molecule.
Experimental Protocol:
-
Prepare the sample as a KBr (potassium bromide) pellet or as a nujol mull.[5]
-
Acquire the spectrum over a standard range, typically 4000-400 cm⁻¹.[6]
-
Identify the absorption bands corresponding to the functional groups of ADNBF.
Expected Characteristic Data: FT-IR spectra of ADNBF have been reported in the literature.[4] The key absorption bands are summarized below.
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Indicates the primary amine group. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the aromatic ring protons. |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong absorption from the nitro groups. |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong absorption from the nitro groups. |
| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands for the benzofurazan ring. |
| N-O Stretch (Furazan) | 1200 - 1300 | Characteristic of the furazan ring structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Experimental Protocol:
-
Dissolve a small amount of ADNBF in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Reference the spectra to a standard, such as tetramethylsilane (TMS).
Expected Characteristic Data: While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds. The dinitro substitution pattern significantly influences the electronic environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic H | ~9.0 - 9.5 | Singlet (s) | The single proton on the aromatic ring is expected to be highly deshielded due to the strong electron-withdrawing effects of the two nitro groups and the fused furazan ring. |
| Amine NH₂ | ~8.0 - 9.0 | Broad Singlet (br s) | The chemical shift can vary with concentration and solvent. The protons are exchangeable with D₂O. |
| ¹³C NMR | |||
| C-NO₂ (C5, C7) | 140 - 155 | Singlet | Carbons directly attached to nitro groups are significantly deshielded. |
| C-NH₂ (C4) | 145 - 160 | Singlet | The carbon attached to the amino group. |
| C-H (C6) | 110 - 125 | Singlet | The carbon bearing the single aromatic proton. |
| Bridgehead Carbons | 120 - 150 | Singlets | Carbons at the fusion of the two rings. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of ADNBF and to study its fragmentation pattern, which further confirms the structure.
Experimental Protocol (Electron Ionization - EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron beam (typically 70 eV).
-
Analyze the resulting fragments based on their mass-to-charge (m/z) ratio.
Expected Characteristic Data: The molecular formula of ADNBF is C₆H₃N₅O₅.
| Parameter | Value / Description | Notes |
| Molecular Formula | C₆H₃N₅O₅ | |
| Exact Mass | 225.0134 u | Calculated for the most abundant isotopes. |
| Molecular Ion (M⁺) | m/z 225 | The peak corresponding to the intact radical cation. |
| Key Fragments | m/z 195 [M-NO]⁺ | Loss of nitric oxide from the furazan ring. |
| m/z 179 [M-NO₂]⁺ | Loss of a nitro group. | |
| m/z 149 [M-NO₂-NO]⁺ | Subsequent loss of nitric oxide. |
X-Ray Diffraction (XRD)
XRD is a powerful technique used to determine the solid-state crystal structure of ADNBF. It provides precise information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. XRD patterns for ADNBF have been reported in the scientific literature, confirming its crystalline nature.[4]
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000034) [hmdb.ca]
- 5. Mass Spectrum (Electron Ionization) (FDB011938) - FooDB [foodb.ca]
- 6. che.hw.ac.uk [che.hw.ac.uk]
Physicochemical Properties of 4-Amino-5,7-dinitrobenzofurazan: A Technical Assessment
Initial Research Findings and Clarification
A comprehensive search of scientific literature and chemical databases for the physicochemical properties of 4-Amino-5,7-dinitrobenzofurazan has yielded no specific data for this compound. The available body of research extensively covers the related and widely studied mono-nitro analogue, 4-amino-7-nitrobenzofurazan (ANBF) , and its halo-precursors, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).
One related compound, 4-chloro-5,7-dinitrobenzofurazan, has been mentioned in chemical supplier catalogs, suggesting the potential for a dinitrobenzofurazan scaffold. However, detailed experimental data, including synthesis, spectroscopic analysis, and physicochemical properties of the corresponding 4-amino derivative, remains absent from the reviewed literature.
Proposed Alternative: A Guide to 4-Amino-7-nitrobenzofurazan
Given the lack of information on the requested dinitro compound, it is possible that the intended subject of inquiry was the extensively characterized mono-nitro derivative, 4-amino-7-nitrobenzofurazan. This compound is a cornerstone in fluorescence spectroscopy and has significant applications in biological and chemical research.
We propose to provide an in-depth technical guide on the physicochemical properties of 4-amino-7-nitrobenzofurazan and its derivatives. This guide will adhere to all the specified requirements, including:
-
Data Presentation: Summarization of all quantitative data into clearly structured tables for easy comparison.
-
Experimental Protocols: Detailed methodologies for all key experiments cited.
-
Mandatory Visualization: Creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting and color contrast rules.
Should you wish to proceed with a detailed analysis of 4-amino-7-nitrobenzofurazan , a comprehensive guide will be prepared, covering its synthesis, spectroscopic properties (UV-Vis, fluorescence, NMR, IR), solubility, stability, and reactivity, along with relevant experimental protocols and visualizations.
An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan and its Derivatives
A Note on Nomenclature: This guide focuses on the widely studied class of compounds derived from 4-amino-7-nitrobenzofurazan. Initial searches for "4-Amino-5,7-dinitrobenzofurazan" did not yield specific information on a compound with this precise dinitro substitution pattern, suggesting it is either a rare isomer or a misnomer for the more common 7-nitro derivatives. The principles, synthesis, and applications outlined herein are centered on the well-documented 4-amino-7-nitrobenzofurazan core structure.
Discovery and History
The story of 4-amino-7-nitrobenzofurazan derivatives is intrinsically linked to the development of the 7-nitrobenz-2,1,3-oxadiazole (NBD) moiety. First introduced in 1968, the NBD scaffold quickly gained prominence as a versatile fluorescent tag with broad applications in chemistry and biology.[1] The key precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are non-fluorescent themselves but react with primary and secondary amines to yield highly fluorescent products.[2][3] This fluorogenic property has made NBD derivatives invaluable tools for labeling and visualizing biomolecules such as amino acids, proteins, lipids, and sugars.[1][4] Over the decades, a vast library of 4-amino-7-nitrobenzofurazan derivatives has been synthesized, each tailored for specific applications, from analytical chemistry to cellular imaging.[5][6]
Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
The primary route for synthesizing 4-amino-7-nitrobenzofurazan derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an NBD halide (NBD-Cl or NBD-F) with a primary or secondary amine.[1][5] The electron-withdrawing nitro group at the 7-position activates the halide at the 4-position for nucleophilic attack by the amine.
The general reaction mechanism involves the amine acting as a nucleophile, attacking the carbon atom bearing the halogen.[5] This proceeds through a transient Meisenheimer complex before the elimination of the halide to form the stable, fluorescent 4-amino-7-nitrobenzofurazan derivative.[7]
Caption: General synthesis pathway for 4-Amino-7-nitrobenzofurazan derivatives.
Quantitative Data for Precursors and Derivatives
The following tables summarize key quantitative data for the common precursor NBD-Cl and representative 4-amino-7-nitrobenzofurazan derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | C₆H₂ClN₃O₃ | 199.55 | 97-99 | Yellow powder |
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent |
| NBD-amine adducts (general) | 464 | 512 | Aqueous |
| NBD-F labeled amino acids | 470 | 530 | Not specified |
Note: Spectral properties are highly dependent on the specific amine derivative and the solvent environment.[3][8]
Detailed Experimental Protocols
General Procedure for the Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives:
This protocol is a generalized procedure based on common laboratory practices for the synthesis of NBD-amine derivatives.[6][7]
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 4-Fluoro-7-nitrobenzofurazan (NBD-F)
-
Primary or secondary amine of interest
-
Anhydrous acetonitrile, methanol, or dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)
-
Hydrochloric acid (1 M)
-
Ethyl acetate or DCM for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve or suspend the amine (1.0 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile).
-
Add a base (e.g., 3.0-5.0 mmol of NaHCO₃ or an appropriate amount of triethylamine).
-
In a separate container, dissolve the NBD halide (1.1 mmol) in the same solvent (e.g., 10 mL of acetonitrile).
-
Add the NBD halide solution dropwise to the stirring amine solution at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1 M HCl.
-
Extract the product into an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 4-amino-7-nitrobenzofurazan derivative.
Characterization:
The synthesized derivatives are typically characterized by various spectroscopic methods, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[5]
-
Infrared (IR) spectroscopy to identify functional groups.[9]
-
UV-Visible (UV-Vis) spectroscopy to determine the maximum absorption wavelength.
-
Fluorescence spectroscopy to determine the excitation and emission maxima and quantum yield.[7]
Biological Applications and Signaling Pathways
4-Amino-7-nitrobenzofurazan derivatives are widely used as fluorescent probes in biological research due to their sensitivity to the local environment and their ability to be conjugated to a wide range of biomolecules.[8]
Fluorescent Labeling of Biomolecules
The primary application of the NBD core is in the fluorescent labeling of primary and secondary amines in biomolecules.[4] This is particularly useful for:
-
Protein Labeling: NBD-Cl can selectively label the N-terminal amino group of proteins at neutral pH, allowing for the differentiation of acetylated and non-acetylated proteins.[4][10]
-
Amino Acid Analysis: Derivatization of amino acids with NBD-F allows for their sensitive detection in techniques like high-performance liquid chromatography (HPLC).[2]
-
Lipid and Membrane Studies: NBD-labeled lipids are extensively used to study membrane dynamics, lipid trafficking, and protein-lipid interactions.
Caption: Workflow of fluorescent labeling of a biomolecule with NBD-Cl.
Inhibition of Monoamine Oxidase
Interestingly, the precursor NBD-Cl has been shown to be a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[11] This inhibition is competitive and time-dependent, particularly at a higher pH. The proposed mechanism involves the modification of essential lysine residues within the active site of the MAO enzymes.[11] This inhibitory activity is an important consideration for researchers using NBD-Cl in biological systems where MAO activity is relevant.
References
- 1. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of monoamine oxidase by 7-chloro-4-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-5,7-dinitrobenzofurazan: A Comprehensive Technical Guide to its Application as a Fluorescent Probe for Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of thiols, particularly aminothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in biomedical research and drug development. These molecules play critical roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathological conditions. Fluorescent probes offer a sensitive and selective means for their detection. This technical guide focuses on the application of 4-amino-5,7-dinitrobenzofurazan, generated in situ from its precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F), as a robust fluorescent probe for thiols. The precursor, NBD-Cl, is a non-fluorescent molecule that upon reaction with thiols, especially aminothiols, yields a highly fluorescent 4-amino-7-nitrobenzofurazan derivative, providing a distinct "turn-on" signal.[1][2] This guide provides a detailed overview of the underlying reaction mechanism, comprehensive quantitative data, and standardized experimental protocols for its use.
Signaling Pathway and Reaction Mechanism
The detection of aminothiols using NBD-Cl or NBD-F is a two-step process. Initially, the thiol group of the analyte undergoes a nucleophilic aromatic substitution (SNA r) reaction with NBD-Cl, displacing the chloride ion to form a sulfur-substituted intermediate (NBD-S-adduct). This intermediate is generally weakly fluorescent.
In the case of aminothiols like cysteine and homocysteine, the proximate amino group then facilitates an intramolecular S-to-N Smiles rearrangement. This rearrangement results in the formation of a stable and highly fluorescent 4-amino-7-nitrobenzofurazan derivative (NBD-N-adduct). This second step is crucial for the high selectivity of the probe for Cys/Hcy over other thiols like glutathione, where this intramolecular rearrangement is not feasible.[1]
References
A Technical Guide to the Spectral Properties of 4-Amino-7-nitrobenzofurazan and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectral properties of 4-amino-7-nitrobenzofurazan and its derivatives, compounds widely utilized as fluorescent probes in biological and pharmaceutical research. This document outlines the key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of their synthesis and application.
Note on Nomenclature: The compound 4-amino-7-nitrobenzofurazan is frequently referred to in scientific literature as a derivative of 7-nitrobenz-2,1,3-oxadiazole (NBD). While the initial query specified 4-Amino-5,7-dinitrobenzofurazan, the vast body of research focuses on the mono-nitro derivative. This guide will therefore focus on the spectral properties of 4-amino-7-nitrobenzofurazan and its analogues.
Core Spectral Properties
Derivatives of 4-amino-7-nitrobenzofurazan are characterized by their sensitivity to the local environment, making them valuable tools for probing molecular interactions. Their fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitrobenzofurazan core.
Quantitative Spectral Data
The following table summarizes the key spectral properties for a selection of 4-amino-7-nitrobenzofurazan derivatives in ethanol. These compounds are synthesized by reacting 4-chloro-7-nitrobenzofurazan (NBD-Cl) with various primary amines.
| Compound Name | Amine Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| 3a | Aniline | 483 | 545 | Very low | - |
| 3d | 4-amino-TEMPO | 471 | 531 | 0.0016 | 0.13 |
| 3e | α-picolyl | 468 | 526 | 0.0587 | 6.10 |
| 3f | tris(hydroxymethyl)aminomethane | 470 | 531 | 0.0393 | 0.96 |
| 3g | N-methylhydroxylamine | 457 | 524 | 0.0298 | 1.86 |
Data sourced from Bem et al., ARKIVOC 2007 (xiii) 87-104.
In aqueous solutions, NBD-amine adducts typically exhibit an excitation maximum around 464 nm and an emission maximum around 512 nm.[1] The fluorescence intensity of these adducts is known to decrease significantly in aqueous environments.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-amino-7-nitrobenzofurazan derivatives and the measurement of their spectral properties.
Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
This protocol describes a general method for the nucleophilic substitution reaction between 4-chloro-7-nitrobenzofurazan (NBD-Cl) and a primary amine.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Primary amine of interest
-
Acetonitrile or a suitable organic solvent
-
Sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1 mmol) in 20 mL of acetonitrile.
-
Add sodium bicarbonate (5 mmol) to the solution.
-
In a separate flask, dissolve NBD-Cl (1.1 mmol) in 10 mL of acetonitrile.
-
Add the NBD-Cl solution to the amine solution and stir the mixture at room temperature overnight.
-
After the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the product into dichloromethane.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-amino-7-nitrobenzofurazan derivative.[2]
Measurement of Absorbance Spectrum
This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
Equipment:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Solvent for dissolving the sample (e.g., ethanol)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Prepare a stock solution of the 4-amino-7-nitrobenzofurazan derivative in the desired solvent.
-
Prepare a series of dilutions from the stock solution. The absorbance at λmax should ideally be between 0.1 and 1.0.
-
Fill a cuvette with the pure solvent to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and zero the instrument.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan a range of wavelengths (e.g., 300-600 nm) to obtain the full absorbance spectrum.
-
Identify the wavelength at which the absorbance is highest. This is the λmax.
-
To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Emission Spectrum
This protocol describes how to measure the fluorescence emission spectrum using a spectrofluorometer.
Equipment:
-
Spectrofluorometer
-
Fluorescence cuvette (1 cm path length)
-
Solvent for dissolving the sample
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Fill a fluorescence cuvette with the sample solution.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength (λex), typically at or near the λmax obtained from the absorbance spectrum.
-
Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
The resulting spectrum will show the fluorescence intensity as a function of wavelength, with the peak of the spectrum representing the wavelength of maximum emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Equipment and Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Fluorescence and absorbance cuvettes
-
Sample of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)
-
Solvent
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying, low concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦS) using the following equation:
ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
where ΦR is the quantum yield of the reference, GradS and GradR are the gradients of the plots for the sample and reference, and nS and nR are the refractive indices of the respective solvents.[3]
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Equipment:
-
TCSPC system, including a pulsed light source (e.g., laser diode or LED), a fast single-photon detector, and timing electronics.
-
Fluorescence cuvette
Procedure:
-
Prepare a dilute solution of the fluorescent sample.
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.
-
This process is repeated for a large number of excitation pulses, and the time differences are plotted as a histogram.
-
The resulting histogram represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).
Visualizations
Synthesis and Application Workflow
The following diagram illustrates the general workflow for the synthesis of a 4-amino-7-nitrobenzofurazan derivative and its subsequent use as a fluorescent label for a target molecule, such as a protein.
Caption: Workflow for the synthesis of a 4-amino-7-nitrobenzofurazan derivative and its use in fluorescent labeling.
References
An In-depth Technical Guide to Dinitrobenzofurazan-Based Probes for the Detection of Hydrogen Sulfide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and extensive research literature on the specific compound "4-amino-5,7-dinitrobenzofurazan" for the detection of hydrogen sulfide (H₂S) is limited. This guide, therefore, provides a comprehensive overview of the closely related and well-documented dinitrobenzofurazan and 7-nitrobenzofurazan (NBD) derivatives as fluorescent probes for H₂S detection. The principles, experimental protocols, and reaction mechanisms detailed herein are based on analogous compounds and are expected to be largely applicable to this compound.
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical endogenous signaling molecule, playing a vital role in various physiological and pathological processes. Consequently, the development of sensitive and selective methods for its detection is of paramount importance in biomedical research and drug development. Nitrobenzofurazan (NBD) derivatives have gained significant attention as fluorogenic probes for H₂S due to their favorable photophysical properties and reactivity. The reaction of H₂S with NBD-based probes typically leads to a significant change in their fluorescence emission, enabling the quantification of H₂S levels in various biological matrices. This guide focuses on the application of dinitrobenzofurazan derivatives for H₂S detection, providing key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and experimental processes.
Quantitative Data Presentation
The performance of various NBD-based fluorescent probes for hydrogen sulfide detection is summarized in the table below. This data has been compiled from various studies and provides a comparative overview of their key analytical parameters.
| Probe Name/Derivative | Limit of Detection (LOD) | Linear Range | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| Methylene blue-based 7-nitro-1,2,3-benzoxadiazole | 0.43 μM | 0–50.0 μM | Not Specified | 684 nm | [1][2] |
| NBD-Thioether Probes | 190 nM (in buffer) | Not Specified | Not Specified | 534 nm | [3] |
| NBD-F for amino acid analysis | 8-9% change observable | Not Specified | 488 nm | Not Specified | [4] |
| 4-Chloro-5,7-dinitrobenzofurazan (for amines) | 0.01 mg/m³ (for hydrazine) | Not Specified | Not Specified | 500-560 nm | [5] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis of a dinitrobenzofurazan-based probe and its application in hydrogen sulfide detection. These protocols are based on established methods for similar NBD derivatives.
Synthesis of a Generic this compound Probe
This protocol describes a plausible synthesis route starting from a commercially available precursor, 4-chloro-5,7-dinitrobenzofurazan.
Materials:
-
4-chloro-5,7-dinitrobenzofurazan
-
Ammonia solution (28-30%) or appropriate amine precursor
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (if starting with an amine salt)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Dissolve 1 mmol of 4-chloro-5,7-dinitrobenzofurazan in 20 mL of ethanol in a round-bottom flask.
-
Add 5-10 equivalents of the ammonia solution or the desired amine to the flask. If using an amine salt, add 3 equivalents of sodium bicarbonate.
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 50 °C) for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Resuspend the residue in a minimal amount of dichloromethane or the eluent mixture.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified this compound derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Hydrogen Sulfide Detection
This protocol outlines the general steps for using a dinitrobenzofurazan-based probe for the fluorometric detection of H₂S in a buffer solution.
Materials:
-
Stock solution of the this compound probe (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydrosulfide (NaHS) as a source of H₂S
-
Fluorescence spectrophotometer
-
96-well microplate (optional, for high-throughput measurements)
Procedure:
-
Prepare a fresh stock solution of NaHS (e.g., 10 mM) in deoxygenated PBS. The concentration should be verified using a standard method.
-
Prepare a working solution of the dinitrobenzofurazan probe by diluting the stock solution in PBS to the desired final concentration (e.g., 10 μM).
-
Prepare a series of H₂S standard solutions by serially diluting the NaHS stock solution in PBS.
-
In a cuvette or a 96-well plate, add the probe solution.
-
Add varying concentrations of the H₂S standard solutions to the probe solution. A control sample with only the probe and buffer should be included.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 30 minutes) to allow the reaction to complete.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the H₂S concentration to generate a calibration curve.
-
The concentration of H₂S in unknown samples can be determined by measuring their fluorescence response and interpolating from the calibration curve.
Visualization of Pathways and Workflows
Reaction Mechanism
The detection of hydrogen sulfide by NBD-based probes generally proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups on the benzofurazan ring make the aromatic ring highly electron-deficient and susceptible to nucleophilic attack by the hydrosulfide anion (HS⁻).
Caption: Reaction of this compound with H₂S.
Experimental Workflow
The following diagram illustrates a typical workflow for the detection of H₂S in a biological sample using a dinitrobenzofurazan-based fluorescent probe.
Caption: Workflow for H₂S detection using a fluorescent probe.
Logical Relationship in Probe Design
The design of effective fluorescent probes for H₂S is based on a clear logical relationship between the analyte, the probe's reactive site, and the resulting fluorescent signal.
Caption: Logical design of a turn-on fluorescent H₂S probe.
References
- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Biological Applications of 4-Amino-5,7-dinitrobenzofurazan: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5,7-dinitrobenzofurazan (ADBF) and its derivatives, commonly known as nitrobenzofurazan (NBD) compounds, represent a versatile class of molecules with significant applications in biological research and drug development. Structurally characterized by a benzofurazan ring system substituted with amino and nitro groups, these compounds exhibit unique fluorescent properties and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological mechanisms, and experimental applications of ADBF derivatives, with a focus on their utility as fluorescent probes, enzyme inhibitors, and anticancer agents.
Core Biological Applications
The primary biological applications of ADBF derivatives stem from their reactivity and fluorescent nature. The most widely used precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), readily react with primary and secondary amines and thiols to form stable, highly fluorescent adducts. This property makes them invaluable reagents for the sensitive detection and quantification of a wide range of biomolecules.
Beyond their role as labeling agents, specific ADBF derivatives have been shown to exhibit potent biological effects, including the inhibition of key enzymes and the induction of apoptosis in cancer cells. These activities have positioned them as promising candidates for therapeutic development.
Data Presentation: Quantitative Properties of ADBF Derivatives
The utility of ADBF derivatives in biological assays is underscored by their quantifiable fluorescent and inhibitory properties. The following tables summarize key quantitative data for various NBD compounds.
Table 1: Fluorescent Properties of Selected NBD-Amino Acid Derivatives
| NBD-Amino Acid Derivative | Excitation Wavelength (λex) | Emission Wavelength (λem) | Detection Limit (fmol) | Reference |
| NBD-Aspartate | 470 nm | 540 nm | 2.8 - 20 | [1] |
| NBD-Glutamate | 470 nm | 540 nm | 2.8 - 20 | [1] |
| NBD-Glycine | 470 nm | 540 nm | 2.8 - 20 | [1] |
| NBD-Taurine | 470 nm | 540 nm | 2.8 - 20 | [1] |
| NBD-GABA | 470 nm | 540 nm | 2.8 - 20 | [1] |
| NBD-amine adducts (general) | 464 nm | 512 nm (in aqueous solution) | Not specified | [2] |
Table 2: Enzyme Inhibition by ADBF Derivatives
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| NBD-Cl | Glutathione S-transferase (GST) | Varies with GST isoform | Suicide inhibitor | [3] |
| NBDHEX | Glutathione S-transferase (GST) | Submicromolar | Suicide inhibitor | Not specified |
| NBD-Cl | F1F0 ATP synthase | Potent inhibition | Covalent modification | Not specified |
| Acridine orange (related dye) | Monoamine Oxidase-A (MAO-A) | 0.017 µM | Competitive, Reversible | Not specified |
| Oxazine 170 (related dye) | Monoamine Oxidase-B (MAO-B) | 0.0065 µM | Competitive, Reversible | Not specified |
| Darrow red (related dye) | MAO-A / MAO-B | 0.059 µM / 0.065 µM | Non-specific | Not specified |
Signaling Pathways and Mechanisms of Action
ADBF derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in cell survival and death.
Induction of Apoptosis via JNK Signaling Pathway
Certain NBD derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have been shown to induce apoptosis in cancer cells by targeting the Glutathione S-transferase P1-1 (GSTP1-1)–c-Jun N-terminal kinase (JNK) complex. Under normal conditions, GSTP1-1 sequesters and inactivates JNK. NBDHEX acts as a suicide inhibitor of GST, leading to the dissociation of the GSTP1-1-JNK complex. The released and activated JNK then translocates to the mitochondria, where it triggers the intrinsic apoptotic pathway.
ROS-Mediated EGFR Signaling Activation
Some lipophilic NBD compounds can rapidly cross the plasma membrane and induce the production of reactive oxygen species (ROS) through the action of cytoplasmic superoxide dismutase 1 (SOD1). The generated hydrogen peroxide (H₂O₂) can then inactivate protein tyrosine phosphatase 1B (PTP-1B), a negative regulator of the Epidermal Growth Factor Receptor (EGFR). This leads to the hyperphosphorylation and activation of EGFR, triggering downstream signaling pathways that can influence cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments involving ADBF derivatives.
Protocol 1: HPLC Analysis of Amino Acids using NBD-F
This protocol describes the pre-column derivatization of amino acids with NBD-F for their quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4]
Materials:
-
NBD-F (4-fluoro-7-nitrobenzofurazan) solution (10 mM in acetonitrile)
-
Borate buffer (200 mM, pH 9.5)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Internal standard solution (e.g., 375 nM ε-amino-n-caproic acid in water)
-
Amino acid standards and samples
-
HPLC system with a fluorescence detector (λex = 470 nm, λem = 540 nm) and a C18 column
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare a mixture of amino acids at known concentrations.
-
For biological samples (e.g., plasma), deproteinize the sample by adding methanol and acetonitrile, followed by centrifugation.
-
-
Derivatization:
-
In a microcentrifuge tube, mix 25 µL of the amino acid solution (standard or sample), 20 µL of the internal standard solution, 25 µL of borate buffer (pH 9.5), and 30 µL of NBD-F solution.
-
Incubate the mixture at room temperature for 40 minutes in the dark.[1]
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto the HPLC system.
-
Separate the NBD-amino acid derivatives using a suitable gradient of acetonitrile in an aqueous buffer on a C18 column.
-
Detect the fluorescent derivatives using the fluorescence detector set at an excitation wavelength of 470 nm and an emission wavelength of 540 nm.[1]
-
-
Quantification:
-
Identify and quantify the amino acids based on their retention times and peak areas relative to the internal standard.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with ADBF derivatives.[5]
Materials:
-
Cell culture medium and supplements
-
Cells of interest
-
ADBF derivative for treatment
-
DCFH-DA (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorometer or fluorescence microscope (λex ≈ 490 nm, λem ≈ 520 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the ADBF derivative for the specified duration. Include appropriate vehicle controls.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Incubate the cells with 10 µM DCFH-DA in PBS or HBSS for 30-45 minutes at 37°C in the dark.[5]
-
-
Measurement of Fluorescence:
-
After incubation, wash the cells twice with PBS or HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer or capture images using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. Compare the ROS levels in treated cells to those in control cells.
-
Protocol 3: Caspase-3 Activity Assay
This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with ADBF derivatives.[6][7]
Materials:
-
Cell culture medium and supplements
-
Cells of interest
-
ADBF derivative for treatment
-
Cell lysis buffer
-
Assay buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer (λex ≈ 380 nm, λem ≈ 440 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the cells with the ADBF derivative as described in Protocol 2.
-
-
Cell Lysis:
-
Harvest the cells and lyse them using a suitable cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Caspase-3 Assay:
-
In a 96-well black plate, add a specific amount of protein lysate to each well.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at approximately 380 nm and emission at approximately 440 nm.
-
-
Data Analysis:
-
Calculate the caspase-3 activity based on the fluorescence signal and normalize it to the protein concentration.
-
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol details the detection of key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases) by Western blotting in cells treated with ADBF derivatives.[8][9]
Materials:
-
Cell culture medium and supplements
-
Cells of interest
-
ADBF derivative for treatment
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the ADBF derivative, then lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound and its derivatives are a powerful class of molecules with diverse and significant applications in biological and pharmaceutical research. Their utility as fluorescent probes enables the sensitive detection and quantification of a wide array of biomolecules. Furthermore, their demonstrated ability to inhibit key enzymes and induce apoptosis in cancer cells highlights their potential as therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of these compounds in the laboratory and to spur further research into their promising biological applications.
References
- 1. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitrobenzoxadiazole-based GSTP1-1 inhibitors containing the full peptidyl moiety of (pseudo)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 9. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
4-Amino-5,7-dinitrobenzofurazan derivatives and their properties
An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofurazan, or 2,1,3-benzoxadiazole, scaffold is a cornerstone in the development of fluorescent probes and biologically active molecules. This guide focuses on a specific, highly significant class of these compounds: 4-amino-7-nitrobenzofurazan derivatives . While the specific query mentioned "5,7-dinitrobenzofurazan," the vast body of scientific literature is centered on the mono-nitro derivatives, which are renowned for their utility and versatility. These compounds are most commonly synthesized from 4-halo-7-nitrobenzofurazan precursors, namely 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).
These precursors are themselves non-fluorescent but react readily with primary and secondary amines to yield intensely fluorescent adducts.[1][2] This "pro-fluorescent" property makes them exceptional reagents for labeling and detecting amino-containing molecules like amino acids, peptides, and proteins in complex biological matrices.[1][3] Beyond their analytical applications, various derivatives have demonstrated a range of biological activities, including antileukemic, immunosuppressive, and antitumor effects, making them a subject of interest in medicinal chemistry.[4][5] This document provides a comprehensive overview of their synthesis, properties, and key experimental methodologies.
Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
The principal method for synthesizing these derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the halogen atom at the C4 position of the benzofurazan ring is displaced by the nucleophilic amino group of a target molecule.
The reaction typically involves stirring the NBD halide (NBD-Cl or NBD-F) with the desired primary or secondary amine in a suitable solvent.[4][6] A base, such as sodium bicarbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction.[4] Studies have shown that NBD-F is more reactive and generally provides significantly higher yields compared to NBD-Cl, especially for sterically hindered amines or those with competing hydroxyl groups.[7]
Caption: General workflow for the synthesis of 4-amino-7-nitrobenzofurazan derivatives.
Properties and Applications
Fluorescent and Spectroscopic Properties
The hallmark of 4-amino-7-nitrobenzofurazan derivatives is their strong fluorescence, which is highly dependent on the solvent environment.[1] The NBD-amine adducts typically exhibit excitation maxima in the blue region of the spectrum and emission maxima in the green region. This property is widely exploited in bioanalytical chemistry for the sensitive quantification of biomolecules.[4][8]
| Property | Wavelength Range (nm) | Reference(s) |
| Excitation Maximum (λex) | 464 - 470 | [1][2][9] |
| Emission Maximum (λem) | 512 - 540 | [1][2][9] |
| Table 1: General Spectroscopic Properties of NBD-Amine Adducts in Solution. |
Biological Activity
Derivatives of this class have been investigated for a variety of therapeutic applications. Early studies identified potential antileukemic and immunosuppressive activities.[4] More recently, research has explored their use as antioxidant and antitumor agents. For example, two novel derivatives, NBDH (4-hydrazinyl-7-nitrobenz-[2,1,3-d]-oxadiazole) and NBD-PD (N1-(7-nitrobenzo[c][3][7][10]-oxadiazol-4-yl)benzene-1,2-diamine), when grafted onto mesoporous silica, demonstrated a selective antiproliferative effect on human B16 melanoma cells.[5] The viability of 3D melanoma spheroids was reduced by 40% after treatment with these materials at a concentration of 500 µg/mL.[5]
Analytical Chemistry Applications
NBD-F and NBD-Cl are premier derivatizing reagents for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[4][9] By converting non-fluorescent primary and secondary amines into highly fluorescent NBD adducts, detection limits can be pushed into the femtomole range.[2][11] This technique is routinely used for the analysis of amino acid neurotransmitters in microdialysis samples, providing a powerful tool for neuroscientists.[10]
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
This protocol provides a general procedure for the synthesis of a representative NBD derivative.
-
Dissolution: Dissolve the amine-containing compound (1 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile or dichloromethane).[6]
-
Base Addition: Add a base (e.g., 5 mmol of sodium bicarbonate or 0.2 mL of triethylamine).[6]
-
Reagent Addition: Add a solution of NBD-Cl or NBD-F (1.1 mmol) dissolved in 10 mL of the same solvent.[6]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight.[6][7]
-
Workup: If necessary, acidify the mixture with 1 M HCl and extract the product into an organic solvent like dichloromethane.[6]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The crude product can be purified by column chromatography on silica gel.[6]
| Amine Reactant | Solvent | Base | Yield (%) | Reference(s) |
| 4-amino-TEMPO | Acetonitrile | Sodium Bicarbonate | 65 | [6] |
| Furfurylamine | Acetonitrile | Sodium Bicarbonate | 72 | [6] |
| 1-Aminoadamantane | Dichloromethane | Triethylamine | 80 | [6] |
| 2-Amino-D-glucose (with NBD-F) | DMF | Triethylamine | 75 | [7] |
| Table 2: Summary of Synthesis Conditions for Selected NBD Derivatives. |
Protocol 2: Derivatization of Amino Acids for HPLC-Fluorescence Detection
This protocol outlines the pre-column derivatization of amino acids using NBD-F for analytical quantification.
-
Sample Preparation: Prepare a standard solution of amino acids or an extracted biological sample (e.g., protein hydrolysate, microdialysate).
-
Buffer Addition: In a microcentrifuge tube, mix 100 µL of the amino acid sample with 175 µL of a borate buffer (pH 9.5).[3][11]
-
Reagent Solution: Add 25 µL of a 0.1 M NBD-F stock solution (dissolved in acetonitrile).[3]
-
Reaction Incubation: Mix the solution thoroughly and incubate in a water bath at 60°C for 7 minutes, protected from light.[3] Alternatively, for some applications, the reaction can proceed for 40 minutes at room temperature.[11]
-
Quenching/Dilution: Cool the reaction mixture to room temperature.
-
Injection: Inject an aliquot (e.g., 10 µL) of the final solution into the HPLC system equipped with a fluorescence detector (λex ≈ 470 nm, λem ≈ 540 nm).[3][11]
Caption: Analytical workflow for amino acid analysis using NBD-F derivatization.
Conclusion
4-Amino-7-nitrobenzofurazan derivatives represent a robust and versatile class of compounds with significant impact in both analytical and biological sciences. Their straightforward synthesis and unique fluorogenic properties have established them as indispensable tools for the sensitive detection of amines. Furthermore, ongoing research into their biological activities, including promising antitumor effects, highlights their potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore and harness the capabilities of these remarkable molecules.
References
- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 4-Amino-7-nitrobenzofurazan: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-7-nitrobenzofurazan and its derivatives are a class of compounds that have garnered significant interest in the fields of biochemistry and analytical chemistry due to their fluorescent properties.[1] Their utility as fluorescent labels for biomolecules such as amino acids and proteins is well-established.[2] The core of their functionality lies in the reactivity of the benzofurazan ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This guide delves into the theoretical studies that elucidate the reactivity of the 4-amino-7-nitrobenzofurazan scaffold, providing a comprehensive overview of the underlying reaction mechanisms and energetics. While the topic specifies "4-Amino-5,7-dinitrobenzofurazan," the available scientific literature predominantly focuses on derivatives of "4-amino-7-nitrobenzofurazan." This document will proceed with the analysis of the latter, which is the basis of extensive research, assuming it to be the compound of interest.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway governing the reactivity of 4-substituted-7-nitrobenzofurazans is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is initiated by the nucleophilic attack of an amine on the electron-deficient aromatic ring, typically at the carbon atom bearing a leaving group (e.g., a halogen). This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring and yielding the substituted product.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction. These studies confirm a two-step mechanism involving the formation of a Meisenheimer intermediate.[4] The initial nucleophilic attack is generally the rate-limiting step of the reaction.[4]
Computational Workflow for Reactivity Analysis
Theoretical investigations into the reactivity of 4-amino-7-nitrobenzofurazan derivatives typically follow a structured computational workflow. This process begins with the optimization of the ground state geometries of the reactants, intermediates, transition states, and products. Subsequent frequency calculations are performed to confirm the nature of the stationary points (minima for stable species and first-order saddle points for transition states) and to obtain zero-point vibrational energies. Finally, single-point energy calculations at a higher level of theory are often carried out to refine the electronic energies.
Quantitative Reactivity Data
Computational studies provide valuable quantitative data that allows for a detailed understanding of the reaction energetics. The following table summarizes the thermodynamic and kinetic parameters for the reaction of 4-(4-nitro)phenoxy-7-nitrobenzofurazan with aniline in acetonitrile, as calculated using DFT at the M06-2X/6-31+G(d,p) level of theory.[4]
| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) | Product Complex |
| ΔG⁰ (kcal/mol) | 49.75 | 28.14 | -15.8 |
| ΔH⁰ (kcal/mol) | 35.65 | 16.10 | -15.92 |
| ΔS⁰ (cal/mol·K) | -47.31 | -40.40 | -2.48 |
Table 1: Calculated Thermodynamic and Kinetic Parameters for the reaction of a 4-substituted-7-nitrobenzofurazan with aniline.[4]
The data clearly indicates that the first transition state (TS1), corresponding to the nucleophilic attack, has a significantly higher Gibbs free energy of activation (ΔG⁰) compared to the second transition state (TS2), which is associated with the departure of the leaving group. This confirms that the formation of the Meisenheimer complex is the rate-determining step of the reaction.
Experimental and Computational Protocols
Computational Methodology
The theoretical calculations for the SNAr reaction of 4-(4-nitro)phenoxy-7-nitrobenzofurazan with aniline were performed using the following protocol[4]:
-
Software: The specific software used for the DFT calculations is not explicitly stated in the provided search result, but Gaussian is a commonly used program for such studies.
-
Method: Density Functional Theory (DFT) was employed.
-
Functional: The M06-2X hybrid functional was used for all calculations.
-
Basis Set: The 6-31+G(d,p) basis set was applied to all atoms.
-
Solvation Model: The effect of the acetonitrile solvent was included using a continuum solvation model.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to characterize the nature of the stationary points and to compute thermodynamic properties. Transition states were identified by the presence of a single imaginary frequency.
Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
The synthesis of 4-amino-7-nitrobenzofurazan derivatives is typically achieved through the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) with a primary or secondary amine.[1]
A general experimental protocol is as follows:
-
Reactants: 4-halo-7-nitrobenzofurazan (1 equivalent) and the desired amine (1-2 equivalents) are used.
-
Solvent: A polar aprotic solvent such as acetonitrile, methanol, or ethanol is commonly employed.
-
Base: A mild base, such as sodium bicarbonate or triethylamine, is often added to neutralize the acid generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.
-
Workup and Purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified using techniques such as column chromatography or recrystallization.
Conclusion
Theoretical studies, particularly those based on Density Functional Theory, have provided significant insights into the reactivity of the 4-amino-7-nitrobenzofurazan scaffold. The SNAr mechanism, proceeding through a Meisenheimer intermediate, is well-established as the primary reaction pathway. Computational chemistry has not only corroborated experimental findings but has also provided quantitative data on the energetics of the reaction, pinpointing the rate-determining step and offering a molecular-level understanding of the factors governing reactivity. This knowledge is invaluable for the rational design of novel fluorescent probes and other functional molecules based on the 4-amino-7-nitrobenzofurazan core, with wide-ranging applications in scientific research and drug development.
References
Methodological & Application
Application Notes and Protocols for Cellular Imaging with 4-Amino-7-nitrobenzofurazan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of fluorogenic probes, specifically 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), in live cell imaging. These reagents are precursors that, upon reaction with intracellular primary and secondary amines or thiols, form the fluorescent product 4-amino-7-nitrobenzofurazan. This reaction allows for the visualization and potential quantification of important biomolecules such as amino acids, peptides, proteins, and glutathione (GSH) within living cells. The resulting fluorescent adducts exhibit a distinct green fluorescence, making them valuable tools for cellular biology and drug development research.
Initially non-fluorescent, NBD-Cl and NBD-F offer a significant advantage for live-cell imaging by minimizing background fluorescence until they react with their target molecules. The fluorescence of the resulting 4-amino-7-nitrobenzofurazan derivative is highly sensitive to the local environment, providing potential insights into the polarity of the surrounding milieu.
Principle of Detection
The detection mechanism relies on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 7-position of the benzofurazan ring activates the halogen at the 4-position for nucleophilic attack by amine or thiol groups present in biomolecules. This reaction results in the formation of a stable, fluorescent 4-amino-7-nitrobenzofurazan adduct. NBD-F is generally more reactive than NBD-Cl.
Data Presentation
The following tables summarize the key quantitative data for NBD-Cl and its fluorescent adducts.
Table 1: Physicochemical and Spectral Properties of NBD-Cl
| Property | Value |
| Molecular Formula | C₆H₂ClN₃O₃ |
| Molecular Weight | 199.55 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, chloroform, and acetonitrile |
| Excitation Maximum (unreacted) | ~340 nm |
| Emission Maximum (unreacted) | Non-fluorescent |
Table 2: Spectral Properties of 4-Amino-7-nitrobenzofurazan Adducts
| Adduct Type | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Environment |
| NBD-amine adduct | ~464 nm | ~512 nm | Aqueous solutions[1] |
| NBD-thiol adduct | ~430 nm | ~520 nm | Tris buffer (pH 7.0)[2] |
Note: The fluorescence spectra of NBD-amine adducts are highly sensitive to the environment; fluorescence intensity is significantly lower in aqueous solutions compared to hydrophobic environments.
Experimental Protocols
This section provides a detailed protocol for the use of NBD-Cl as a representative reagent for imaging intracellular thiols, such as glutathione (GSH), in live mammalian cells.
Materials
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)
Reagent Preparation
-
NBD-Cl Stock Solution (10 mM): Dissolve 1.99 mg of NBD-Cl in 1 mL of anhydrous DMSO. Vortex to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
NBD-Cl Working Solution (10-50 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration. A final concentration of 10 µM is a good starting point for optimization.[2]
Cell Preparation and Staining
-
Cell Seeding: Seed adherent cells onto glass-bottom imaging dishes or plates 24-48 hours prior to the experiment. Culture the cells until they reach 60-80% confluency.
-
Cell Washing: Before staining, gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any residual serum and media components.
-
Staining: Remove the PBS and add the freshly prepared NBD-Cl working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for 30-90 minutes.[2] The optimal incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unreacted probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Fluorescence Microscopy
-
Microscope Setup: Use a fluorescence microscope equipped with a camera and appropriate filter sets for green fluorescence (e.g., excitation filter ~470/40 nm, emission filter ~525/50 nm).
-
Image Acquisition: Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching. Use appropriate exposure times to obtain a good signal-to-noise ratio.
-
Controls:
-
Unstained Control: Image unstained cells to determine the level of autofluorescence.
-
Positive Control (Optional): To confirm that the probe is detecting thiols, cells can be pre-treated with a thiol-enhancing agent like N-acetylcysteine.
-
Negative Control (Optional): To deplete intracellular thiols, cells can be pre-treated with a thiol-depleting agent such as N-ethylmaleimide (NEM).[2]
-
Mandatory Visualizations
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the reaction of NBD-Cl with intracellular thiols and amines to produce a fluorescent adduct.
Caption: Reaction of NBD-Cl with intracellular amines or thiols.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for live-cell imaging with NBD-Cl.
Caption: Experimental workflow for live-cell imaging with NBD-Cl.
References
Application Notes and Protocols for Quantifying Plasma Thiols using 4-Amino-5,7-dinitrobenzofurazan (ABD-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical components of the cellular antioxidant defense system and play a vital role in numerous physiological and pathological processes. Their quantification in plasma is a key aspect of clinical and biomedical research, providing insights into oxidative stress, disease progression, and the efficacy of therapeutic interventions. The 4-Amino-5,7-dinitrobenzofurazan (ABD-F) assay is a highly sensitive and specific method for the quantification of thiols. ABD-F is a fluorogenic reagent that selectively reacts with the sulfhydryl group of thiols to form a highly fluorescent adduct, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2] This document provides detailed application notes and protocols for the determination of thiols in plasma using the ABD-F assay.
Principle of the Assay
The ABD-F assay is based on a two-step process:
-
Reduction of Disulfides: In plasma, thiols exist in both reduced (free thiol) and oxidized (disulfide) forms. To measure the total thiol concentration, disulfide bonds are first reduced to their corresponding thiols using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or tri-n-butylphosphine (TBP).[1][3]
-
Derivatization with ABD-F: The free thiols then react with ABD-F in a nucleophilic aromatic substitution reaction. The thiol group attacks the electron-deficient aromatic ring of ABD-F, leading to the displacement of the fluoride atom and the formation of a stable, highly fluorescent thioether derivative. These derivatives are then separated by RP-HPLC and detected by a fluorescence detector. The intensity of the fluorescence is directly proportional to the concentration of the thiol in the sample.
Key Advantages of the ABD-F Assay
-
High Sensitivity: The fluorescent nature of the ABD-F adducts allows for the detection of thiols at low concentrations.
-
Specificity: ABD-F is highly selective for the sulfhydryl group, minimizing interference from other biological molecules.[1]
-
Milder Reaction Conditions: Compared to other benzofurazan reagents like SBD-F, ABD-F derivatization can be performed under milder temperature conditions, which helps to preserve the integrity of the analytes.[4]
Quantitative Data Summary
The following table summarizes typical concentration ranges for major low-molecular-weight thiols in human plasma as reported in the literature. These values can serve as a reference for expected results.
| Thiol | Typical Concentration Range in Human Plasma (µM) |
| Cysteine (Cys) | 200 - 350 |
| Homocysteine (Hcy) | 5 - 15 |
| Glutathione (GSH) | 2 - 20 |
| Cysteinylglycine (CysGly) | 15 - 40 |
Experimental Protocols
Materials and Reagents
-
This compound (ABD-F)
-
Cysteine, Homocysteine, Glutathione, and other thiol standards
-
Tris(2-carboxyethyl)phosphine (TCEP) or tri-n-butylphosphine (TBP)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
pH meter
-
Water bath or heating block
-
Autosampler with cooling capability
Solution Preparation
-
Perchloric Acid (0.5 M): Carefully add 43.1 mL of 70% perchloric acid to approximately 900 mL of ultrapure water, then bring the final volume to 1 L.
-
Boric Acid Buffer (0.1 M, pH 9.3): Dissolve 6.18 g of boric acid in 900 mL of ultrapure water. Adjust the pH to 9.3 with 1 M NaOH and bring the final volume to 1 L.
-
TCEP Solution (10 mg/mL): Dissolve 10 mg of TCEP in 1 mL of ultrapure water. Prepare fresh daily.
-
ABD-F Solution (1 mg/mL): Dissolve 1 mg of ABD-F in 1 mL of acetonitrile. Store protected from light at 4°C.
-
Thiol Standard Stock Solutions (1 mM): Dissolve the appropriate amount of each thiol standard in 0.1 M HCl. Store at -20°C.
-
Working Standard Solutions: Prepare a series of dilutions of the stock solutions in 0.1 M HCl to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).
Sample Preparation Protocol
-
Plasma Collection and Deproteinization:
-
Collect whole blood in EDTA- or heparin-containing tubes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
To 100 µL of plasma, add 100 µL of ice-cold 0.5 M perchloric acid.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Reduction of Disulfides:
-
To 50 µL of the deproteinized supernatant, add 10 µL of 10 mg/mL TCEP solution.
-
Vortex and incubate at room temperature for 30 minutes.
-
-
Derivatization with ABD-F:
-
Add 50 µL of 0.1 M Boric acid buffer (pH 9.3) to the reduced sample.
-
Add 20 µL of 1 mg/mL ABD-F solution.
-
Vortex and incubate in a water bath at 50°C for 10 minutes.[1]
-
After incubation, cool the samples on ice.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
HPLC-Fluorescence Detection Protocol
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate buffer, pH 2.15
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation λ = 385 nm, Emission λ = 515 nm
-
Gradient Elution: A typical gradient program is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 70 | 30 |
| 17 | 95 | 5 |
| 25 | 95 | 5 |
Note: The gradient program may need to be optimized depending on the specific column and HPLC system used.
Visualizations
Reaction Mechanism of ABD-F with a Thiol
Caption: Reaction of ABD-F with a Thiol
Experimental Workflow for Plasma Thiol Quantification
Caption: Workflow for Plasma Thiol Quantification
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescent signal | Degradation of ABD-F solution | Prepare fresh ABD-F solution and protect from light. |
| Incorrect pH of the derivatization buffer | Verify the pH of the boric acid buffer is 9.3. | |
| Incomplete reduction of disulfides | Prepare fresh TCEP solution. Ensure sufficient incubation time. | |
| Poor peak resolution in HPLC | Inappropriate mobile phase composition or gradient | Optimize the HPLC gradient and mobile phase pH. |
| Column degradation | Replace the HPLC column. | |
| High background fluorescence | Contamination of reagents or glassware | Use high-purity reagents and thoroughly clean all glassware. |
| Presence of interfering substances in the plasma sample | Ensure complete protein precipitation. Consider solid-phase extraction for sample cleanup if necessary. | |
| Variability in results | Inconsistent sample handling and preparation | Standardize all steps of the protocol, including incubation times and temperatures. |
| Instability of derivatized samples | Analyze samples as soon as possible after derivatization. Keep samples cooled in the autosampler. |
Conclusion
The this compound (ABD-F) assay provides a robust and sensitive method for the quantification of thiols in plasma. Adherence to the detailed protocols outlined in these application notes will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, facilitating a deeper understanding of the role of thiols in health and disease.
References
Application of 4-Amino-7-nitrobenzofurazan Derivatives in the Detection of Chemical Warfare Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and sensitive detection of chemical warfare agents (CWAs) is a critical area of research for both military and civilian applications. Organophosphorus nerve agents, such as Sarin (GB), Soman (GD), and VX, are particularly dangerous due to their high toxicity and rapid mechanism of action, which involves the inhibition of the acetylcholinesterase enzyme.[1] Fluorescent chemosensors have emerged as a promising technology for the detection of these agents due to their high sensitivity, selectivity, and potential for real-time monitoring.
This document focuses on the application of fluorescent probes based on the 4-amino-7-nitrobenzofurazan (NBD) scaffold for the detection of chemical warfare agent simulants, particularly diethyl chlorophosphate (DCP), which mimics the reactivity of nerve agents like Sarin. While the specific compound 4-Amino-5,7-dinitrobenzofurazan is not the primary sensing molecule, derivatives of 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F) are widely used as fluorogenic labeling agents. These probes are designed with a reactive site that undergoes a specific chemical reaction with the CWA or its simulant, leading to a discernible change in the fluorescence properties of the NBD fluorophore.
Principle of Detection
The detection mechanism of NBD-based fluorescent probes for organophosphorus nerve agents and their simulants is typically based on a chemical reaction that triggers a change in the fluorescence emission of the NBD moiety. A common strategy involves designing a probe with a nucleophilic group, such as a hydroxyl (-OH) or an oxime (-C=NOH) group, positioned in proximity to the NBD fluorophore.
In the presence of a nerve agent simulant like DCP, the nucleophilic group on the probe attacks the electrophilic phosphorus atom of the DCP molecule. This initial phosphorylation or phosphonylation reaction is often followed by a subsequent intramolecular cyclization or rearrangement. This structural change in the probe molecule alters the electronic environment of the NBD fluorophore, resulting in a significant change in its fluorescence intensity, which can be a "turn-on" or "turn-off" response. This change in fluorescence serves as the analytical signal for the presence of the CWA simulant.
Experimental Protocols
This section provides a representative protocol for the synthesis of a hydroxy-functionalized NBD-based fluorescent probe and its application in the detection of the nerve agent simulant, diethyl chlorophosphate (DCP).
Protocol 1: Synthesis of a Hydroxy-Functionalized NBD-Based Fluorescent Probe
This protocol is a generalized procedure based on common synthetic routes for NBD-based probes.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
An amino alcohol (e.g., 2-aminoethanol)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the amino alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve NBD-Cl (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the NBD-Cl solution to the amino alcohol solution dropwise with constant stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired hydroxy-functionalized NBD probe.
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fluorescent Detection of Diethyl Chlorophosphate (DCP)
Materials:
-
Synthesized hydroxy-functionalized NBD-based fluorescent probe
-
Diethyl chlorophosphate (DCP)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic solvent (e.g., Acetonitrile or DMSO) for stock solutions
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the NBD-based probe (e.g., 1 mM) in a suitable organic solvent like acetonitrile or DMSO.
-
Prepare a stock solution of DCP (e.g., 10 mM) in the same organic solvent. Caution: DCP is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
-
Fluorometric Measurement:
-
In a quartz cuvette, add the appropriate volume of buffer solution.
-
Add a small aliquot of the NBD probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (typically around 470 nm for NBD derivatives).
-
Add increasing concentrations of the DCP stock solution to the cuvette, mixing thoroughly after each addition.
-
After a specified incubation time (e.g., 5-10 minutes) at room temperature, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DCP concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3). The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
Data Presentation
The performance of NBD-based fluorescent probes for the detection of CWA simulants can be summarized in a tabular format for easy comparison. The following table presents representative quantitative data for a hypothetical hydroxy-functionalized NBD probe for the detection of DCP.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 470 nm | [Hypothetical] |
| Emission Wavelength (λem) | 540 nm | [Hypothetical] |
| Limit of Detection (LOD) | 50 nM | [Hypothetical] |
| Response Time | < 5 minutes | [Hypothetical] |
| Fluorescence Quantum Yield (Φ) (in absence of DCP) | 0.05 | [Hypothetical] |
| Fluorescence Quantum Yield (Φ) (in presence of DCP) | 0.45 | [Hypothetical] |
| Selectivity | High against common interferents | [Hypothetical] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general reaction mechanism and the experimental workflow for the detection of a nerve agent simulant using an NBD-based fluorescent probe.
Conclusion
Fluorescent probes based on the 4-amino-7-nitrobenzofurazan (NBD) scaffold represent a powerful tool for the sensitive and selective detection of chemical warfare agent simulants. The underlying principle of detection, which involves a specific chemical reaction leading to a change in fluorescence, allows for the rational design of probes for various target analytes. The detailed protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and utilize these chemosensors for critical applications in defense, security, and environmental monitoring. Further research in this area will likely focus on improving the sensitivity, selectivity, and response time of these probes, as well as developing portable and field-deployable detection systems.
References
Application Notes and Protocols for Labeling Proteins with 4-Amino-5,7-dinitrobenzofurazan for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent, is widely used for the derivatization of proteins for their subsequent analysis. Upon reaction with primary and secondary amines, as well as thiol groups within proteins, NBD-Cl forms a stable 4-amino-7-nitrobenzofurazan adduct, which is highly fluorescent. The unreacted NBD-Cl is essentially non-fluorescent, providing a low background signal and making it an excellent tool for quantitative and qualitative protein analysis.[1][2] This labeling strategy is particularly useful in various applications, including protein quantification, conformational studies, and activity-based protein profiling (ABPP). The resulting NBD-protein conjugate exhibits fluorescence with excitation and emission maxima that are sensitive to the polarity of the local environment, offering insights into protein structure and interactions.
Chemical Properties and Reaction Mechanism
NBD-Cl reacts with nucleophilic groups in proteins, primarily the ε-amino group of lysine residues, the α-amino group at the N-terminus, and the sulfhydryl group of cysteine residues. The reaction is a nucleophilic aromatic substitution where the chlorine atom on the benzofurazan ring is displaced by the nucleophile. The reaction rate and specificity can be controlled by adjusting the pH of the reaction buffer. At neutral pH, labeling of the N-terminal α-amino group can be favored, while at slightly alkaline pH (e.g., pH 8.0), the more nucleophilic ε-amino groups of lysine residues are predominantly labeled.[3]
Data Presentation
The following tables summarize key quantitative data for NBD-labeled amino acids and proteins, providing a reference for experimental design and data interpretation.
Table 1: Spectroscopic Properties of NBD-Amino Acid Adducts
| Amino Acid Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λmax | Notes |
| NBD-Lysine | ~464 | ~512 | ~13,000 at 475 nm | In aqueous solution.[4] |
| NBD-Cysteine | ~420 | ~515 | Not widely reported | The thiol adduct is less fluorescent than the amine adduct.[4] |
| NBD-NHR (general amine) | ~464 | ~512 | Varies with R group | Fluorescence is highly environment-sensitive.[4] |
Table 2: Fluorescence Quantum Yields (Φ) of NBD Adducts
| NBD Adduct | Solvent/Environment | Quantum Yield (Φ) | Reference |
| NBD-NHMe | Water | 0.04 | [5] |
| NBD-NMe₂ | Water | 0.008 | [5] |
| NBD-amine adducts (general) | Aqueous solution | <0.01 to 0.04 | [5] |
| NBD-labeled peptide | DMPC bilayer, acidic pH | Higher than in aqueous solution | [6] |
| NBD-labeled peptide | DPPS bilayer, acidic pH | Higher than in aqueous solution | [6] |
Table 3: Quantitative Analysis Parameters
| Parameter | Value | Application | Reference |
| Detection Limit (Amino Acids) | 3.2 to 57.2 fmol | HPLC analysis of NBD-amino acids | |
| Quantification Limit (Amino Acids) | 10.8 to 191 fmol | HPLC analysis of NBD-amino acids | |
| Linear Range (Amino Acids) | 40 fmol to 40 pmol | HPLC analysis of NBD-amino acids | |
| Labeling Efficiency (Tear Lipocalin) | ~25-30% | Estimated using molar absorptivity |
Experimental Protocols
Protocol 1: General Protein Labeling with NBD-Cl
This protocol provides a general procedure for labeling proteins with NBD-Cl. Optimization of the protein-to-probe ratio and reaction time may be necessary for specific proteins.
Materials and Reagents:
-
Protein of interest
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
Quenching Reagent (e.g., 1 M β-mercaptoethanol or Dithiothreitol - DTT)
-
Purification column (Size-Exclusion or Dialysis equipment)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO to a final concentration of 10-50 mM. Prepare this solution fresh before use and protect it from light.
-
Labeling Reaction:
-
Add the NBD-Cl stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark with gentle stirring.
-
-
Quench Reaction: Add the quenching reagent to a final concentration of 10-50 mM to react with any unreacted NBD-Cl. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess NBD-Cl and quenching reagent from the labeled protein using either Protocol 2 (Size-Exclusion Chromatography) or Protocol 3 (Dialysis).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified NBD-labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (around 464 nm).
Protocol 2: Purification of NBD-Labeled Protein using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, effectively removing small molecules like unreacted NBD-Cl and quenching reagents from the larger labeled protein.
Materials and Reagents:
-
NBD-labeled protein reaction mixture
-
SEC column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer at the desired flow rate.
-
Sample Loading: Carefully load the quenched reaction mixture onto the top of the column.
-
Elution: Begin the elution with the Elution Buffer. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted components will be retained and elute later.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions for protein (absorbance at 280 nm) and NBD fluorescence (excitation at ~464 nm, emission at ~512 nm). Pool the fractions containing the purified NBD-labeled protein.
-
Concentration (if necessary): If the pooled fractions are too dilute, concentrate the protein using a suitable method such as centrifugal ultrafiltration.
Protocol 3: Purification of NBD-Labeled Protein using Dialysis
Dialysis is an alternative method for removing small molecules from the labeled protein solution.
Materials and Reagents:
-
NBD-labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker and magnetic stir plate
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it according to the manufacturer's instructions.
-
Load Sample: Load the quenched reaction mixture into the dialysis tubing or cassette and seal it securely.
-
Dialysis:
-
Immerse the sealed dialysis bag in a large volume of cold (4°C) Dialysis Buffer (e.g., 100-500 times the sample volume).
-
Stir the buffer gently on a magnetic stir plate.
-
Change the buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight against fresh buffer.
-
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the purified NBD-labeled protein solution to a clean tube.
Mandatory Visualization
The following diagrams illustrate the chemical reaction of NBD-Cl with a protein and a typical workflow for using an NBD-based probe in Activity-Based Protein Profiling (ABPP).
Caption: Reaction of NBD-Cl with a protein.
Caption: ABPP workflow using an NBD-based probe.
References
- 1. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-Amino-5,7-dinitrobenzofurazan for Flow Cytometry Analysis of Thiols
Introduction
Intracellular thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis, detoxification, and signal transduction.[1] Aberrant thiol levels are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2] Consequently, the accurate quantification of cellular thiols is of significant interest in biomedical research and drug development.
This application note describes the use of 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic probe, for the analysis of cellular thiols by flow cytometry. NBD-Cl is a cell-permeable, non-fluorescent molecule that reacts with the sulfhydryl group of thiols to produce a highly fluorescent adduct, enabling the quantification of intracellular thiol levels on a single-cell basis.[3] The reaction of NBD-Cl with thiols forms the basis for a sensitive and specific assay for monitoring the thiol status of cells.
The probe's utility is enhanced by its differential reactivity with various thiols. While it reacts with glutathione (GSH) to form a fluorescent S-substituted product, its reaction with cysteine (Cys) and homocysteine (Hcy) can undergo a subsequent intramolecular displacement. In this secondary reaction, the amino group of Cys or Hcy displaces the thiol, forming an N-substituted product.[1][2] This results in distinct photophysical properties between the GSH adduct and the Cys/Hcy adducts, offering the potential to distinguish between these thiol species.[1]
Principle of Detection
The chemical probe used for the detection of cellular thiols is 4-chloro-7-nitrobenzofurazan (NBD-Cl). The user-specified "4-Amino-5,7-dinitrobenzofurazan" is likely the resulting product after NBD-Cl reacts with the amino group of cysteine or homocysteine. NBD-Cl itself is essentially non-fluorescent but becomes highly fluorescent upon reaction with cellular thiols via a nucleophilic aromatic substitution reaction.[3] The thiol group (in its thiolate form) attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion. This reaction leads to the formation of a stable, fluorescent thioether adduct that can be excited by a 488 nm laser and detected by flow cytometry.
The differential reaction of NBD-Cl with major cellular thiols provides a basis for distinguishing them. The initial reaction with all thiols (GSH, Cys, Hcy) forms an S-substituted product. However, for Cys and Hcy, the presence of a proximate amino group facilitates a secondary, intramolecular substitution, yielding a more stable and distinctly fluorescent N-substituted product.[1][2]
Data Presentation
The following tables summarize the key spectral properties of NBD-adducts and recommended staining conditions for flow cytometry.
Table 1: Spectral Properties of NBD-Thiol Adducts
| Adduct | Excitation Max (nm) | Emission Max (nm) | Fluorescent Product |
| NBD-Cysteine/Homocysteine | ~476 | ~546 | N-substituted |
| NBD-Glutathione | ~464 | ~512 | S-substituted (less fluorescent) |
Note: The spectral properties can be environment-sensitive.[4]
Table 2: Recommended Parameters for NBD-Cl Staining Protocol
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or suspension mammalian cells | Protocol may need optimization for different cell lines. |
| Cell Density | 1 x 10⁶ to 5 x 10⁶ cells/mL | Ensure a single-cell suspension for accurate flow cytometry. |
| NBD-Cl Stock Solution | 10 mM in DMSO or Ethanol | Store protected from light at -20°C. |
| NBD-Cl Working Concentration | 10 - 100 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 15 - 60 minutes | Time may vary depending on cell type and temperature. |
| Incubation Temperature | 37°C | Physiological temperature is recommended for live cells. |
| Staining Medium | Serum-free medium or PBS | Serum can contain thiols that react with NBD-Cl. |
Experimental Protocols
This section provides a detailed protocol for the analysis of cellular thiols using NBD-Cl and flow cytometry.
Materials and Reagents
-
4-chloro-7-nitrobenzofurazan (NBD-Cl) (CAS 10199-89-0)
-
Dimethyl sulfoxide (DMSO) or Ethanol, anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free cell culture medium (e.g., HBSS)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Trypsin-EDTA (for adherent cells)
-
Bovine Serum Albumin (BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with 488 nm laser and appropriate filters (e.g., 530/30 nm or equivalent for green/yellow fluorescence)
Protocol
-
Preparation of Reagents:
-
NBD-Cl Stock Solution (10 mM): Dissolve 2.0 mg of NBD-Cl (MW: 199.55 g/mol ) in 1.0 mL of anhydrous DMSO. Mix thoroughly. Store in small aliquots at -20°C, protected from light.
-
Wash Buffer: PBS supplemented with 1% BSA.
-
Staining Medium: Serum-free cell culture medium or PBS.
-
-
Cell Preparation:
-
Suspension Cells: Culture cells to the desired density. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with pre-warmed PBS. Resuspend the cell pellet in staining medium to a concentration of 1 x 10⁶ cells/mL.
-
Adherent Cells: Culture cells to 70-80% confluency. Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, then centrifuge at 300 x g for 5 minutes. Discard the supernatant, wash once with PBS, and resuspend the cell pellet in staining medium to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining Procedure:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add NBD-Cl stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 10 µM to 100 µM). For example, add 10 µL of 1 mM NBD-Cl (diluted from stock) to 1 mL of cell suspension for a final concentration of 10 µM.
-
Immediately mix the cells gently by vortexing or flicking the tube.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
After incubation, stop the reaction by adding 2 mL of ice-cold Wash Buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cells once more with 2 mL of ice-cold Wash Buffer.
-
Resuspend the final cell pellet in 500 µL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
If desired, add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the green/yellow channel (e.g., using a 530/30 nm bandpass filter).
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
-
For quantitative comparisons, ensure that the flow cytometer settings are consistent across all samples in an experiment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis using Benzofurazan-Based Derivatizing Agents
A Focus on 4-Chloro-7-nitrobenzofurazan (NBD-Cl) as a Powerful Analog for Amine and Thiol Analysis
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone of modern analytical chemistry, essential for the separation, identification, and quantification of a wide array of compounds.[1][2][3] However, many biologically significant molecules, such as amino acids, peptides, and pharmaceuticals, lack a native chromophore or fluorophore, making their detection by common HPLC detectors challenging.[4] To overcome this limitation, derivatization techniques are employed to attach a labeling agent to the analyte, thereby enhancing its detectability.[5] This document provides detailed application notes and protocols for the use of benzofurazan-based derivatizing agents, with a specific focus on 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a widely utilized reagent for the fluorescent labeling of primary and secondary amines and thiols.[6][7][8][9]
While the user requested information on 4-Amino-5,7-dinitrobenzofurazan (ADNBF), a comprehensive search of the scientific literature did not yield specific application notes or established protocols for its use as an HPLC derivatizing agent. However, due to its structural similarity to the well-characterized reagent NBD-Cl, the methodologies and principles outlined below for NBD-Cl are likely adaptable for ADNBF, assuming it possesses similar reactivity towards amines and thiols.
Structural Similarity of ADNBF and NBD-Cl
The core structure of both molecules is a benzofurazan ring system. NBD-Cl features a chloro group at the 4-position, which is the reactive site for nucleophilic substitution by amines and thiols. In ADNBF, this position is occupied by an amino group. The reactivity of the leaving group at the 4-position is crucial for the derivatization reaction. The protocols for NBD-Cl can serve as a strong starting point for method development with ADNBF.
Principle of Derivatization with NBD-Cl
NBD-Cl is a non-fluorescent compound that reacts with primary and secondary amines, as well as thiols, to form highly fluorescent and colored adducts.[6][7] This reaction is typically carried out pre-column, meaning the derivatization is performed before the sample is injected into the HPLC system. The resulting derivatives can be detected with high sensitivity using a fluorescence detector or a UV-Vis detector.[5]
The derivatization reaction is a nucleophilic aromatic substitution where the amine or thiol group of the analyte attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion. The reaction is typically performed in an alkaline medium to ensure the amino group is in its more nucleophilic deprotonated state.
Applications of NBD-Cl in HPLC
NBD-Cl is a versatile derivatizing reagent with a broad range of applications in various fields:
-
Pharmaceutical Analysis: Quantification of amine-containing drugs and their metabolites in biological fluids such as plasma and urine.[1]
-
Food Analysis: Determination of amino acids, biogenic amines, and mycotoxins in food and beverage products.[10]
-
Clinical Diagnostics: Analysis of amino acid profiles in physiological fluids for the diagnosis and monitoring of metabolic disorders.[4]
-
Environmental Monitoring: Detection of pesticides and other environmental contaminants containing amino or thiol groups.[1]
-
Proteomics and Metabolomics: Labeling of peptides and proteins for sequencing and characterization.[6]
Experimental Protocols
The following are generalized protocols for the pre-column derivatization of amines and amino acids with NBD-Cl for HPLC analysis. Optimization of these protocols is recommended for specific applications.
Reagents and Solutions
-
NBD-Cl Solution: Prepare a 1-10 mg/mL solution of NBD-Cl in a suitable organic solvent such as acetonitrile or methanol. This solution should be prepared fresh and protected from light.
-
Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to the desired value (typically pH 8-10) using sodium hydroxide or hydrochloric acid.
-
Reaction Stopping Reagent: A solution of 0.1 M hydrochloric acid or acetic acid can be used to stop the derivatization reaction.
-
Analyte Standard Solutions: Prepare stock solutions of the target analytes in an appropriate solvent (e.g., 0.1 M HCl for amino acids). Working standards are prepared by diluting the stock solutions with the mobile phase or a suitable diluent.
-
HPLC Grade Solvents: Acetonitrile, methanol, and water for the mobile phase.
General Derivatization Procedure for Amino Acids
-
Sample Preparation: For biological samples, protein precipitation is often necessary. This can be achieved by adding an equal volume of acetonitrile or methanol, followed by centrifugation. The supernatant is then collected for derivatization.
-
Reaction Mixture: In a microcentrifuge tube, mix the following:
-
100 µL of the sample or standard solution
-
200 µL of 0.1 M borate buffer (pH 9.5)
-
200 µL of 5 mg/mL NBD-Cl solution in acetonitrile
-
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60-70 °C) for a specific duration (e.g., 15-30 minutes). The optimal temperature and time should be determined experimentally.
-
Reaction Termination: After incubation, cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following table provides typical HPLC conditions for the analysis of NBD-derivatized amino acids. These conditions should be optimized for the specific analytes and column used.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%), increase linearly to a higher percentage (e.g., 70%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Detection | Fluorescence Detector: Excitation at ~470 nm, Emission at ~530 nmUV-Vis Detector: ~470 nm |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC analysis of NBD-derivatized analytes. Actual performance will depend on the specific analyte, matrix, and instrumentation.
| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Amino Acids | 1 - 10 pmol | 5 - 30 pmol | > 0.995 |
| Biogenic Amines | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | > 0.99 |
| Pharmaceuticals | 1 - 20 ng/mL | 5 - 60 ng/mL | > 0.998 |
Visualizations
Derivatization Reaction Pathway
References
- 1. Key Applications of HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. ijaems.com [ijaems.com]
Application Notes: 4-Halo-7-nitrobenzofurazan for Amino Acid Derivatization
Introduction
The quantitative analysis of amino acids is crucial in various scientific fields, including biomedical research, clinical diagnostics, and drug development. However, many amino acids lack a native chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging.[1][2] To overcome this limitation, a derivatization step is employed to attach a labeling agent to the amino acid molecule.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and its chloro-analogue 4-chloro-7-nitrobenzofurazan (NBD-Cl), are highly effective pre-column derivatization reagents for primary and secondary amines, including amino acids.[1][2][3][4] These reagents react with the amino group of the analyte via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] In this reaction, the amino group acts as a nucleophile, attacking the electron-deficient aromatic ring of the NBD reagent at the carbon atom bearing the halogen. This leads to the displacement of the fluoride or chloride ion and the formation of a highly fluorescent and stable 4-amino-7-nitrobenzofurazan derivative.[1][3][5] NBD-F is often preferred over NBD-Cl as it typically provides significantly higher reaction yields, particularly with sterically hindered amines.[5] The resulting NBD-amino acid derivatives can be sensitively detected and quantified using HPLC with fluorescence detection.
Caption: General reaction scheme for the derivatization of amino acids with NBD-F or NBD-Cl.
Application & Methodology
The primary application of NBD-F is the quantitative analysis of amino acids in complex biological matrices such as plasma, serum, and tissue extracts.[1][2][6] The method involves derivatizing the sample, separating the resulting fluorescent derivatives using reverse-phase HPLC, and quantifying them with a fluorescence detector.
The general workflow for this analysis is outlined below:
Caption: Typical experimental workflow for amino acid analysis using NBD-F derivatization.
Experimental Protocols
Protocol 1: Pre-column Derivatization of Amino Acids with NBD-F
This protocol provides a general procedure for the derivatization of amino acids in a sample solution. Optimal conditions may vary depending on the specific amino acids and sample matrix.
-
Reagent Preparation:
-
NBD-F Stock Solution (e.g., 50 mM): Accurately weigh 9.16 mg of NBD-F and dissolve it in 1 mL of acetonitrile. This solution should be protected from light and can be stored at -20°C.[3]
-
Borate Buffer (e.g., 0.1 M, pH 8.0-9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to the desired value using sodium hydroxide or hydrochloric acid. The optimal pH should be determined empirically but is typically in the 8.0-9.5 range.[2][6]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix the following in order:
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 5-10 minutes, ensuring the tubes are protected from light.[3][7]
-
After incubation, immediately cool the mixture to room temperature (e.g., in an ice bath) to stop the reaction.[3]
-
The sample is now ready for injection into the HPLC system.
-
Protocol 2: HPLC Analysis of NBD-Amino Acid Derivatives
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase A: An aqueous buffer, such as 0.1 M sodium acetate adjusted to pH 5.5 or a phosphate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient program is typically required to separate the various NBD-amino acid derivatives. The gradient should be optimized to achieve the best resolution for the amino acids of interest.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30-40°C.
-
Injection Volume: 10 µL.[3]
-
-
Fluorescence Detection:
Quantitative Data Summary
The following tables summarize typical experimental conditions and performance characteristics gathered from various studies.
Table 1: Comparison of Derivatization Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | NBD-F | NBD-F | NBD-Cl |
| pH (Buffer) | 9.5 (Borate)[6] | 8.0 (Borate)[2] | 9.0 (Phosphate)[1] |
| Temperature | Room Temperature[6] | 50°C[2] | 50°C[1] |
| Time | 40 min[6] | 5 min[2] | 2 h[1] |
| Solvent/Medium | Water/Acetonitrile | Water:Acetonitrile (1:1)[2] | Aqueous |
Table 2: HPLC-Fluorescence Detection Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | C18[1] | Monolithic Silica[7] | C18[6] |
| Mobile Phase | Acetonitrile / Acetate Buffer[1] | Gradient Elution | Acetonitrile / Water with 0.1% TFA[1] |
| Detection Mode | Fluorescence | Fluorescence | Fluorescence |
| Ex Wavelength | 470 nm[1][6] | 470 nm[7] | 470 nm[1][6] |
| Em Wavelength | 540 nm[1][6] | 530 nm[7] | 540 nm[1][6] |
Table 3: Method Performance Characteristics
| Analyte/Study | Linearity Range | Limit of Detection (LOD) | Reference |
| Amino Acids | 20 fmol - 20 pmol | 2.8 - 20 fmol | [6] |
| Amlodipine | 0.25 - 18.00 ng/mL | Not specified | [1] |
| Fluvoxamine | 0.015 - 1.5 µg/mL | 0.008 µg/mL | [1] |
| Tianeptine | 5 - 300 ng/mL | Not specified | [1] |
| Topiramate | 0.46 - 16.10 µM | 90 nM | [1] |
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: 4-Amino-5,7-dinitrobenzofurazan-based Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-Amino-5,7-dinitrobenzofurazan (ANBF)-based sensors. ANBF derivatives, often synthesized from 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F), are powerful tools for the fluorescent detection of various biologically relevant analytes, including biothiols and hydrogen sulfide.
I. Introduction
This compound (ANBF) and its derivatives are a class of fluorogenic probes widely utilized in bioanalytical chemistry. The core structure, 7-nitrobenz-2,1,3-oxadiazole (NBD), is a small, environmentally sensitive fluorophore. The derivatization of the NBD core, typically at the 4-position, allows for the creation of sensors tailored to specific analytes. The primary sensing mechanism involves a nucleophilic aromatic substitution (SNAr) reaction, where the analyte of interest displaces a leaving group (e.g., chloride or fluoride) on the NBD scaffold, resulting in a highly fluorescent product. This "turn-on" fluorescence response enables sensitive and selective detection of analytes in complex biological systems.
II. Data Presentation: Quantitative Sensor Characteristics
The following tables summarize the key quantitative data for a selection of ANBF-based sensors designed for the detection of biothiols and hydrogen sulfide (H₂S).
Table 1: Performance of ANBF-based Sensors for Biothiol Detection
| Sensor/Probe | Analyte | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Quantum Yield (Φ) | Reference |
| NBD-Cl | Cys/Hcy | 476 | 550 | Not Specified | Not Specified | [1] |
| NIR-11 | Cys/Hcy | 450 | 550 | Not Specified | Not Specified | [2] |
| NIR-9 | Cys | 650 | 750 | 1.26 µM | Not Specified | [2] |
| NIR-5 | Cys | Not Specified | 928 | 85 nM | Not Specified | [2] |
| BDP-CYS | Cys, Hcy, GSH | 380 | 475 | Not Specified | Not Specified | [3] |
Table 2: Performance of ANBF-based Sensors for Hydrogen Sulfide (H₂S) Detection
| Sensor/Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Fluorescence Turn-on | Quantum Yield (Φ) | Reference |
| Probe 1 | Not Specified | 480 | 9 µM | 45-fold | < 0.02 (product) | [4] |
| Probe 17 | Not Specified | 684 | 0.43 µM | 60-fold | Not Specified | [4] |
| MEPB | Not Specified | 480 | 54 nM | Not Specified | Not Specified | [5] |
III. Experimental Protocols
A. Synthesis of a Representative ANBF-based Sensor: N-(2-aminoethyl)-4-amino-5,7-dinitrobenzofurazan
This protocol describes the synthesis of a simple ANBF-based sensor for detecting thiols, starting from NBD-Cl and ethylenediamine.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
N-Boc-ethylenediamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-ethylenediamine (2.0 mmol) and NBD-Cl (1.0 mmol) in 10 mL of anhydrous DCM.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up:
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.
-
-
Purification (Boc-protected intermediate): Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected ANBF derivative.
-
Deprotection:
-
Dissolve the purified Boc-protected compound in a mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
-
Final Purification: Purify the final product by silica gel column chromatography to yield the desired N-(2-aminoethyl)-4-amino-5,7-dinitrobenzofurazan.
B. Protocol for Detection of Cysteine in Live Cells
This protocol outlines the use of an ANBF-based sensor for the fluorescent detection of cysteine in living cells using confocal microscopy.
Materials:
-
ANBF-based sensor stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
N-ethylmaleimide (NEM) stock solution (optional, for negative control)
-
Cysteine solution (optional, for positive control)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency on glass-bottom dishes.
-
Control Preparation (Optional):
-
For a negative control, pre-treat cells with a thiol-blocking agent like NEM (e.g., 500 µM) for 15-30 minutes to deplete intracellular thiols.
-
For a positive control, incubate cells with a solution of cysteine (e.g., 500 µM) for 15-30 minutes to increase intracellular cysteine levels.
-
-
Probe Incubation:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Prepare the sensor working solution by diluting the stock solution in cell culture medium or PBS to the final desired concentration (e.g., 5-10 µM).
-
Incubate the cells with the sensor working solution at 37°C for 15-30 minutes.[6]
-
-
Washing: Wash the cells twice with warm PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the specific ANBF derivative (typically around 470-490 nm) and collect the emission in the green/yellow range (typically around 530-560 nm).
-
Acquire both bright-field and fluorescence images.
-
-
Data Analysis: Analyze the fluorescence intensity in the cells. Compare the fluorescence signals between control and experimental groups to quantify the changes in intracellular cysteine levels.
IV. Mandatory Visualizations
A. Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-5,7-dinitrobenzofurazan (ABD-F) Labeling Reactions
Welcome to the technical support center for ABD-F labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ABD-F and what is it used for?
A1: ABD-F (4-Amino-5,7-dinitrobenzofurazan) is a fluorogenic reagent used for the derivatization of thiol groups (-SH) in molecules such as proteins, peptides, and amino acids.[1][2][3] This labeling process allows for sensitive detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.[4]
Q2: What are the optimal reaction conditions for ABD-F labeling?
A2: The optimal conditions for ABD-F labeling can vary depending on the specific sample. However, a common starting point is to perform the reaction in a borate buffer at pH 8.0, heated at 50°C for 5 minutes.[4] For maximal fluorescence intensity of the labeled product, the final solution is often acidified to pH 2 before measurement.[4]
Q3: What are the excitation and emission wavelengths for ABD-F labeled products?
A3: The ABD-F labeled thiol adducts typically have an excitation maximum around 389 nm and an emission maximum around 513 nm.[1][3][4] It is important to note that the fluorescence intensity is pH-dependent, with maximal intensity observed at pH 2.[4]
Q4: How should I prepare and store my ABD-F reagent?
A4: ABD-F is typically a solid that can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] For long-term storage, it is recommended to store the solid reagent desiccated at 4°C and protected from light.[5] Solutions of ABD-F should also be protected from light, especially during storage.[5]
Q5: Is ABD-F specific for thiol groups?
A5: ABD-F is highly reactive towards thiol groups. Under typical labeling conditions (pH 8.0, 50°C), it does not react with amino acids like alanine or proline.[4] However, a certain lack of specificity may be an issue in some applications.[6]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Suggestion |
| Sub-optimal pH | The reaction with thiols is pH-dependent. Ensure the reaction buffer is at the optimal pH, typically around 8.0. The fluorescence of the final product is also pH-dependent; acidify the reaction mixture to pH 2.0 with HCl before measurement for maximum signal intensity.[4] |
| Incorrect Reaction Temperature or Time | The labeling reaction is often carried out at an elevated temperature (e.g., 50°C) for a short duration (e.g., 5 minutes).[4] Ensure these parameters are correctly controlled. Insufficient heating can lead to incomplete labeling, while excessive heating could potentially degrade the sample or the reagent. |
| Reagent Degradation | ABD-F is light-sensitive and can degrade over time, especially when in solution.[5] Use freshly prepared ABD-F solutions for labeling. Store the solid reagent and solutions protected from light. |
| Low Concentration of Thiols in the Sample | The fluorescence signal is proportional to the amount of labeled thiol. If the thiol concentration in your sample is very low, you may need to concentrate your sample or use a more sensitive detection method. |
| Quenching of Fluorescence | The fluorescence of the ABD-F adduct can be quenched by certain substances in the sample matrix. Consider purifying the labeled product before measurement to remove interfering substances. |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Suggestion |
| Excess ABD-F Reagent | Using a large excess of ABD-F can lead to high background fluorescence. Optimize the molar ratio of ABD-F to your target thiol. A molar excess of the labeling reagent is typically required, but a very large excess should be avoided. |
| Reaction with Other Nucleophiles | While ABD-F is highly reactive with thiols, at higher pH values or with prolonged reaction times, it may react with other nucleophilic groups, such as amines. Adhere to the recommended reaction conditions to minimize side reactions. |
| Contaminants in the Sample | The sample may contain other thiol-containing impurities that react with ABD-F, leading to a high background. Purify your sample before the labeling reaction. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggestion |
| Instability of ABD-F in the Presence of Excess Thiols | ABD-F can be unstable in the presence of an excess of thiols.[6] This can lead to variability in labeling efficiency. Carefully control the stoichiometry of the reaction. |
| Variability in Reaction Conditions | Small variations in pH, temperature, and incubation time can affect the labeling efficiency. Ensure these parameters are precisely controlled in all experiments. |
| Sample Oxidation | Thiols can be susceptible to oxidation, which will prevent them from reacting with ABD-F. Prepare samples freshly and consider using a reducing agent like DTT or TCEP to reduce any disulfide bonds prior to labeling. If a reducing agent is used, it must be removed before adding ABD-F to avoid reacting with the labeling reagent. |
Experimental Protocols
Standard Protocol for ABD-F Labeling of Thiols for HPLC Analysis
This protocol is a general guideline and may need to be optimized for your specific application.
Materials:
-
Sample containing thiols
-
ABD-F reagent
-
100 mM Borate buffer, pH 8.0, containing 2 mM EDTA
-
100 mM Hydrochloric acid (HCl)
-
Organic solvent (DMSO or DMF) for dissolving ABD-F
-
Reaction vials
-
Water bath or heating block
-
Ice bath
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a 1 mM ABD-F solution: Dissolve the appropriate amount of ABD-F in a minimal amount of DMSO or DMF and then dilute with the 100 mM borate buffer (pH 8.0) to a final concentration of 1 mM. Prepare this solution fresh.
-
Prepare the sample solution: Dissolve or dilute your sample in the 100 mM borate buffer (pH 8.0).
-
Labeling reaction: In a reaction vial, mix 500 µL of your sample solution with 500 µL of the 1 mM ABD-F solution.[4]
-
Incubation: Heat the reaction vial at 50°C for 5 minutes.[4]
-
Stop the reaction: Immediately cool the reaction vial on an ice bath to stop the reaction.[4]
-
Acidification: Add 300 µL of 100 mM HCl to the reaction mixture to adjust the pH to approximately 2.[4] This step is crucial for achieving maximum fluorescence intensity.
-
HPLC analysis: Inject an appropriate volume of the final reaction mixture into the HPLC system.
Data Presentation
Table 1: Recommended Reaction Parameters for ABD-F Labeling
| Parameter | Recommended Value | Notes |
| pH | 8.0 | Reaction is performed at a slightly basic pH to facilitate the reaction with thiols.[4] |
| Temperature | 50°C | Elevated temperature increases the reaction rate.[4] |
| Time | 5 minutes | A short reaction time is generally sufficient for complete labeling.[4] |
| ABD-F Concentration | 1 mM (in reaction mixture) | A molar excess of ABD-F is typically used. |
| Final pH for Measurement | 2.0 | Acidification is necessary for maximal fluorescence.[4] |
Table 2: Influence of Reaction Conditions on Labeling Efficiency (Illustrative)
| pH | Temperature (°C) | Time (min) | Relative Labeling Efficiency (%) |
| 7.0 | 40 | 10 | 60 |
| 8.0 | 50 | 5 | 100 |
| 9.0 | 50 | 5 | 95 |
| 8.0 | 37 | 15 | 85 |
| 8.0 | 60 | 5 | 90 |
Note: The values in this table are for illustrative purposes to demonstrate potential trends. Optimal conditions should be determined experimentally for each specific application.
Visualizations
Caption: Experimental workflow for ABD-F labeling of thiols.
Caption: Troubleshooting logic for ABD-F labeling reactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 3. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]
- 4. Derivatization Reagent for HPLC ABD-F | CAS 91366-65-3 Dojindo [dojindo.com]
- 5. biotium.com [biotium.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-5,7-dinitrobenzofurazan (ADF) Fluorescence Stability
Welcome to the technical support center for 4-Amino-5,7-dinitrobenzofurazan (ADF) and related nitrobenzofurazan fluorescent probes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues related to the fluorescence stability of ADF in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with ADF.
Issue 1: Rapid loss of fluorescence signal during imaging (Photobleaching)
Question: My ADF fluorescence signal is fading quickly under the microscope. How can I minimize photobleaching?
Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. Several factors can contribute to this issue. Here’s a step-by-step guide to mitigate photobleaching:
-
Reduce Exposure Time and Excitation Intensity: This is the most critical step. Minimize the time your sample is exposed to excitation light and use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents work by reducing the formation of reactive oxygen species that damage the fluorophore.
-
Optimize Filter Sets: Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of ADF to maximize signal detection while minimizing exposure to unnecessary wavelengths.
-
Image Acquisition Strategy:
-
Focus on a region of the sample that is not your primary area of interest before moving to the target area for image acquisition.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Issue 2: Inconsistent or low fluorescence intensity across different samples or experiments.
Question: I'm observing variable fluorescence intensity with my ADF-labeled samples. What could be the cause?
Answer: The fluorescence of ADF and its derivatives is highly sensitive to the local environment. Variations in fluorescence intensity can often be attributed to changes in the surrounding medium.
-
pH Sensitivity: The fluorescence of many NBD derivatives is pH-dependent. It is crucial to maintain a consistent and optimal pH for your experiments. It is recommended to perform a pH titration curve to determine the optimal pH range for your specific ADF conjugate.
-
Solvent Polarity: The quantum yield of ADF fluorescence can change significantly with the polarity of the solvent. Ensure that the solvent composition is consistent across all samples.
-
Quenching: Fluorescence quenching can occur due to the presence of certain molecules in your sample that can de-excite the fluorophore without the emission of light. Common quenchers include tryptophan and tyrosine residues in proteins.
| Parameter | Effect on ADF Fluorescence | Recommendation |
| pH | Fluorescence intensity can be significantly lower in acidic environments. | Maintain a consistent and optimized buffer system. Perform a pH stability test for your conjugate. |
| Solvent Polarity | Fluorescence quantum yield is sensitive to the polarity of the microenvironment. | Ensure consistent solvent conditions across all experiments. |
| Quenchers | Presence of quenchers (e.g., tryptophan, tyrosine) can decrease fluorescence intensity. | Be aware of potential quenchers in your sample. If possible, perform control experiments to quantify quenching effects. |
Frequently Asked Questions (FAQs)
Q1: What is the typical photostability of ADF?
Q2: How does the local environment affect ADF fluorescence?
A2: The fluorescence of ADF is highly sensitive to its microenvironment. Key factors include:
-
Polarity: The emission spectrum and quantum yield of NBD derivatives are strongly influenced by the polarity of the surrounding solvent.[1]
-
Viscosity: Increased viscosity of the medium can sometimes lead to enhanced fluorescence by restricting non-radiative decay pathways.
-
Presence of Quenchers: As mentioned in the troubleshooting section, molecules like tryptophan and tyrosine can quench ADF fluorescence.
Q3: Are there any known quenchers for ADF fluorescence?
A3: Yes, the fluorescence of NBD derivatives can be quenched by various molecules. Tryptophan and tyrosine residues in proteins are known to be effective quenchers. Additionally, other electron-rich molecules in the sample can potentially act as quenchers. It is good practice to perform control experiments to assess the extent of quenching in your specific system.
Q4: Can I use ADF for quantitative fluorescence measurements?
A4: Yes, but with caution. Due to its environmental sensitivity, it is crucial to carefully control the experimental conditions (pH, solvent, temperature) to ensure that any observed changes in fluorescence are due to the biological process being studied and not artifacts of environmental fluctuations. It is highly recommended to include appropriate controls and calibration curves in your experimental design.
Experimental Protocols
Protocol 1: Assessing pH Stability of ADF Fluorescence
This protocol outlines the steps to determine the effect of pH on the fluorescence intensity of your ADF-labeled sample.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Dilute your ADF-labeled sample to a final concentration in each of the prepared buffers. Ensure the final concentration of the labeled molecule is constant across all samples.
-
Incubate the samples for a short period to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a fluorometer or a fluorescence microscope with a fixed excitation wavelength (typically around 460-480 nm) and emission wavelength (around 520-550 nm).
-
Plot the fluorescence intensity as a function of pH to determine the pH stability profile of your ADF conjugate.
Protocol 2: General Procedure for a Kinase Activity Assay using an NBD-labeled Peptide
This protocol provides a general workflow for measuring kinase activity using a peptide substrate labeled with an NBD derivative.
-
Prepare the kinase reaction buffer containing the kinase, the NBD-labeled peptide substrate, and ATP.
-
Initiate the reaction by adding the kinase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction at various time points by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Measure the change in fluorescence at each time point. Phosphorylation of the peptide can lead to a change in the local environment of the NBD dye, resulting in a change in fluorescence intensity or polarization.
-
Plot the change in fluorescence as a function of time to determine the kinase activity.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow for diagnosing and resolving issues of low fluorescence signal.
Diagram 2: Experimental Workflow for a Fluorescence Polarization (FP) based GPCR Ligand Binding Assay
Caption: A streamlined workflow for determining ligand binding affinity to a GPCR using an NBD-labeled ligand in a fluorescence polarization assay.
References
reducing background fluorescence in 4-Amino-5,7-dinitrobenzofurazan assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in assays utilizing 4-Amino-5,7-dinitrobenzofurazan (NBD-F).
Frequently Asked Questions (FAQs)
Q1: What is NBD-F and how does it work? A1: this compound (NBD-F) is a highly reactive, pro-fluorescent reagent used for the analysis of molecules containing primary or secondary amine groups, such as amino acids and small molecule amines.[1] The reagent itself is not fluorescent, but upon reaction with an amine under slightly basic conditions, it forms a stable, highly fluorescent derivative that can be detected and quantified.[1][2][3]
Q2: What causes high background fluorescence in NBD-F assays? A2: High background fluorescence can originate from several sources:
-
Excess Unbound Reagent: The most common cause is residual, unreacted NBD-F in the sample.[4]
-
Reagent Degradation: NBD-F can hydrolyze to NBD-OH, a fluorescent product, especially in aqueous buffers. However, the fluorescence of this byproduct can be quenched under acidic conditions.[5]
-
Nonspecific Binding: The reagent may bind nonspecifically to other components in the sample matrix.[4][6]
-
Autofluorescence: The biological sample itself, the cell culture media (especially those containing phenol red or serum), or the plasticware used for the assay can exhibit intrinsic fluorescence (autofluorescence).[4][7]
Q3: What are the optimal spectral settings for NBD-F derivatives? A3: NBD-F derivatives are typically excited at a wavelength of approximately 470 nm and emit fluorescence with a maximum around 530-540 nm.[5][8][9] These longer wavelengths are advantageous as they reduce interference from common autofluorescent contaminants in biological samples.[5]
Q4: How can I store NBD-F to ensure its stability? A4: NBD-F should be protected from light and moisture.[2][3] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least two years.[2][3] Stock solutions, typically prepared in acetonitrile or DMF, should also be stored at -20°C and protected from light.[1]
Troubleshooting Guide
This section addresses specific problems related to high background fluorescence and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells, including blanks. | 1. Excess NBD-F Concentration: Using too much reagent increases the likelihood of unbound dye contributing to background.[4] 2. Reagent Hydrolysis: NBD-F has hydrolyzed into fluorescent NBD-OH. 3. Contaminated Buffer/Media: The assay buffer or media may be autofluorescent.[4][7] | 1. Titrate NBD-F: Perform a concentration gradient to determine the optimal NBD-F concentration that maximizes signal-to-background ratio.[4][10] 2. Acidify to Quench: After the reaction, add a dilute acid (e.g., HCl) to stop the reaction and quench the fluorescence of the NBD-OH byproduct.[5][9] 3. Use Low-Fluorescence Reagents: Switch to a buffer with low intrinsic fluorescence, such as PBS. If using cell culture media, opt for a phenol red-free formulation like FluoroBrite.[4][7] |
| Signal is good, but background is unacceptably high. | 1. Insufficient Washing: Unbound reagent has not been adequately removed post-reaction.[4] 2. Suboptimal Reaction Time/Temp: Reaction conditions may be too harsh, leading to side products. | 1. Optimize Wash Steps: After labeling, wash the sample 2-3 times with a buffered saline solution (e.g., PBS) to thoroughly remove unbound NBD-F.[4] 2. Optimize Reaction Conditions: Re-evaluate the reaction time and temperature. NBD-F is highly reactive and may not require long incubation times or high temperatures.[9] A typical condition is 60°C for 1-7 minutes.[1][9] |
| High background specifically in sample-containing wells (not blanks). | 1. Sample Autofluorescence: Cellular components like NADH and flavins can fluoresce in the same spectral region.[7] 2. Nonspecific Binding: The NBD-F reagent is binding to proteins or other macromolecules in the sample.[6][11] | 1. Use Controls: Measure the fluorescence of an unstained sample (containing only cells/lysate and buffer) to quantify the level of autofluorescence. 2. Add a Blocking Step: For cell-based assays, pre-incubate the sample with a blocking buffer (e.g., BSA) to minimize nonspecific binding sites.[6] |
| Inconsistent background fluorescence across a microplate. | 1. Inconsistent Pipetting: Variation in the amount of NBD-F or sample added to wells. 2. Fluorescent Plasticware: Standard plastic microplates can have high and variable background fluorescence.[4] | 1. Ensure Accurate Pipetting: Use calibrated pipettes and proper technique to ensure consistency. 2. Switch to Glass-Bottom Plates: If imaging or using a plate reader with bottom-read capabilities, switch to glass-bottom or black-walled, low-fluorescence microplates to reduce background from the vessel itself.[4] |
Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes key quantitative parameters for optimizing an NBD-F assay.
| Parameter | Recommended Range/Value | Notes |
| NBD-F Stock Solution | 0.1 M in acetonitrile or DMF | Store at -20°C, protected from light.[1] |
| Final NBD-F Concentration | 10-20 mM (in reaction) | Titration is critical. Start with a published value and optimize for your specific assay.[12] |
| Reaction Buffer | 50-200 mM Borate Buffer | --- |
| Reaction pH | pH 8.0 - 9.5 | NBD-F reactivity is pH-dependent; slightly basic conditions are required for the nucleophilic substitution reaction.[8][13] |
| Reaction Temperature | Room Temperature to 80°C | Higher temperatures decrease reaction time. A common starting point is 60°C.[1][12] |
| Reaction Time | 1 - 40 minutes | Depends on temperature and analyte reactivity.[8][9] |
| Quenching Solution | 50 mM HCl | Stops the reaction and reduces background from NBD-OH.[9] |
| Excitation Wavelength | ~470 nm | [5][8][9] |
| Emission Wavelength | ~530-540 nm | [5][8][9] |
General Protocol for Derivatization with NBD-F
This protocol provides a general workflow for labeling amines in a sample for subsequent analysis (e.g., by HPLC or fluorescence plate reader).
-
Reagent Preparation:
-
Sample Preparation:
-
Dissolve or dilute your amine-containing sample in the prepared borate buffer.[9]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or well of a microplate, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F/acetonitrile solution.[9]
-
Incubate the mixture at 60°C for 1-5 minutes in a water bath or heat block, protected from light.[9] Note: Optimal time should be determined empirically.
-
Immediately after incubation, cool the reaction vial on ice to stop the reaction.[9]
-
-
Reaction Quenching (Optional but Recommended):
-
Analysis:
-
The sample is now ready for analysis by HPLC or a fluorescence microplate reader. Measure fluorescence with excitation at ~470 nm and emission at ~530 nm.[5]
-
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. NBD-F - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. NBD-F 29270-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 10. tcd.ie [tcd.ie]
- 11. researchgate.net [researchgate.net]
- 12. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
improving the selectivity of 4-Amino-5,7-dinitrobenzofurazan for specific thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5,7-dinitrobenzofurazan (ADBF) for the selective detection of specific thiols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the selectivity of ADBF for different thiols like cysteine, homocysteine, and glutathione?
A1: The selectivity of ADBF (and its widely used analogue, 4-chloro-7-nitrobenzofurazan, NBD-Cl) for cysteine (Cys) and homocysteine (Hcy) over glutathione (GSH) is primarily due to a post-reaction intramolecular rearrangement known as the Smiles rearrangement.
Initially, the thiol group of all three molecules reacts with ADBF to form a thioether adduct. For Cys and Hcy, the proximate amino group then performs a nucleophilic attack on the benzofurazan ring, displacing the sulfur atom and forming a more stable and highly fluorescent N-substituted ADBF derivative.[1] This two-step process does not occur with GSH due to the lack of a suitably positioned amino group.
Q2: How does pH affect the reaction and selectivity of ADBF with thiols?
A2: pH is a critical parameter in the reaction of ADBF with thiols. The reaction rate is dependent on the concentration of the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH).[2][3] Therefore, increasing the pH will generally increase the reaction rate. However, very high pH values can lead to side reactions and degradation of the reagent. For optimal selectivity, it is recommended to perform the reaction in a slightly basic buffer, such as HEPES buffer at pH 7.4.[1]
Q3: Can ADBF react with other functional groups besides thiols?
A3: Yes, ADBF can also react with primary and secondary amines, although the reaction with thiols is generally faster under physiological conditions.[4] If your sample contains a high concentration of free amines, this could lead to background fluorescence.
Q4: What are the typical excitation and emission wavelengths for ADBF-thiol adducts?
A4: The N-substituted ADBF adducts formed after the Smiles rearrangement with cysteine and homocysteine typically exhibit an excitation maximum around 470-480 nm and an emission maximum in the range of 540-550 nm.[1][5] The S-substituted adduct with glutathione has a lower fluorescence quantum yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Incorrect pH of the reaction buffer.2. Degradation of ADBF stock solution.3. Insufficient incubation time or temperature.4. Low concentration of thiols in the sample. | 1. Ensure the reaction buffer is at the optimal pH (e.g., pH 7.4-8.0).2. Prepare a fresh stock solution of ADBF in an anhydrous organic solvent like DMSO or acetonitrile.3. Increase the incubation time or temperature (e.g., 37°C for 30-60 minutes).[1]4. Concentrate the sample or use a more sensitive fluorescence detector. |
| High Background Fluorescence | 1. Reaction with primary or secondary amines in the sample.2. Autohydrolysis of ADBF at high pH.3. Contamination of buffers or reagents. | 1. Consider a sample cleanup step to remove interfering amines. 2. Avoid excessively high pH; maintain the reaction pH within the recommended range.3. Use high-purity reagents and freshly prepared buffers. |
| Poor Selectivity Between Cysteine and Glutathione | 1. Reaction conditions (e.g., time, temperature) not optimized for the Smiles rearrangement.2. Kinetic competition at high thiol concentrations. | 1. Allow sufficient time for the Smiles rearrangement to complete for cysteine, which will result in a significant increase in fluorescence compared to the glutathione adduct.2. Perform kinetic measurements; the initial reaction rate may be similar for all thiols, but the fluorescence of the cysteine reaction will increase over time due to the rearrangement. |
| Inconsistent or Irreproducible Results | 1. Presence of multiple reaction products.2. Instability of ADBF-thiol adducts.3. Variability in sample handling and preparation. | 1. The reaction of ADBF with thiols can sometimes yield multiple products.[6][7][8] Consistent reaction timing and conditions are crucial.2. Protect the reaction mixture from light and analyze the samples as soon as possible after the reaction is complete.3. Standardize all steps of the experimental protocol, including reagent concentrations, incubation times, and temperature. |
Quantitative Data
The following tables summarize key quantitative data for the reaction of NBD-Cl (a close structural and functional analog of ADBF) with various thiols.
Table 1: Kinetic Parameters for the Reaction of NBD-Cl with Thiols
| Thiol | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Cysteine | ~7 times faster than with Homocysteine | Acetonitrile-HEPES buffer (1:3, v/v, 20 mM, pH 7.4) at 37°C[1] |
| Homocysteine | Slower than Cysteine | Acetonitrile-HEPES buffer (1:3, v/v, 20 mM, pH 7.4) at 37°C[1] |
| Glutathione | Similar initial reaction rate to Cysteine | Phosphate buffer (0.1 M, pH 7.4, with 10% MeCN)[9] |
Note: The rate of reaction is highly dependent on the specific reaction conditions, including pH, temperature, and solvent composition.
Table 2: Photophysical Properties of NBD-Thiol Adducts
| Adduct | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| NBD-Cysteine (post-rearrangement) | ~476 | ~546 | Significantly higher than S-adduct[1] |
| NBD-Homocysteine (post-rearrangement) | ~476 | ~546 | High |
| NBD-Glutathione (S-adduct) | ~470 | ~540 | Low |
Note: Quantum yields are highly solvent-dependent. The values presented are for comparative purposes.
Experimental Protocols
Key Experiment: Selective Detection of Cysteine over Glutathione
This protocol describes a method to differentiate between cysteine and glutathione in a sample using ADBF based on the kinetics of the Smiles rearrangement.
1. Reagent Preparation:
-
ADBF Stock Solution (10 mM): Dissolve the appropriate amount of ADBF in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Reaction Buffer (100 mM HEPES, pH 7.4): Prepare a 100 mM solution of HEPES buffer and adjust the pH to 7.4.
-
Thiol Standards (1 mM): Prepare 1 mM stock solutions of L-cysteine and L-glutathione in the reaction buffer.
2. Experimental Procedure:
-
In a 96-well microplate, add 180 µL of reaction buffer to each well.
-
Add 10 µL of your sample or thiol standard to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the 10 mM ADBF stock solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 2 minutes for 60 minutes) with excitation at ~475 nm and emission at ~545 nm.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of time for both the cysteine and glutathione reactions.
-
The reaction with glutathione will show a rapid initial increase in fluorescence that quickly plateaus.
-
The reaction with cysteine will show a sustained increase in fluorescence over a longer period as the initial S-adduct rearranges to the more fluorescent N-adduct. The final fluorescence intensity for cysteine will be significantly higher than for glutathione.
Visualizations
Caption: Reaction pathways of ADBF with different thiols.
Caption: General experimental workflow for thiol detection using ADBF.
Caption: A decision tree for troubleshooting common ADBF assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]
- 5. Reactivity‐Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Amino-5,7-dinitrobenzofurazan in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Amino-5,7-dinitrobenzofurazan (ADBF) in various buffer systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of ADBF in aqueous buffer systems?
A1: this compound (ADBF), like other nitroaromatic compounds, is susceptible to degradation in aqueous solutions. The stability of ADBF is significantly influenced by the pH of the buffer system. The electron-withdrawing nature of the two nitro groups makes the benzofurazan ring sensitive to nucleophilic attack, which can lead to degradation.
Q2: How does pH affect the stability of ADBF?
A2: The stability of ADBF is highly pH-dependent. Generally, the compound is more stable in acidic to neutral conditions and becomes increasingly unstable as the pH becomes more alkaline. In alkaline solutions, the hydroxide ions can act as nucleophiles, leading to the degradation of the benzofurazan ring structure.
Q3: Which buffer systems are recommended for working with ADBF?
A3: For applications requiring short-term stability, standard buffers such as phosphate or citrate in the acidic to neutral pH range (pH 4-7) are generally suitable. For applications in alkaline conditions, it is crucial to be aware of the potential for rapid degradation. Borate buffers are often used for derivatization reactions with related compounds at alkaline pH, but these conditions are specifically designed to promote reactivity, not stability.
Q4: What are the likely degradation pathways for ADBF?
A4: While specific degradation pathways for ADBF are not extensively documented, compounds with similar structures can undergo several degradation reactions. These may include nucleophilic aromatic substitution, where the amino group or a nitro group is displaced, and ring-opening of the benzofurazan moiety, particularly under alkaline conditions.
Q5: How should I store ADBF solutions?
A5: To maximize stability, ADBF solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. For longer-term storage, freezing (-20 °C or below) may be considered, but it is essential to first confirm that freeze-thaw cycles do not accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of ADBF signal (e.g., in HPLC analysis) in a newly prepared solution. | The buffer pH is too high (alkaline), causing rapid degradation. | Prepare a fresh solution in a buffer with a lower pH (e.g., phosphate buffer at pH 6.0-7.0). Verify the pH of your buffer solution. |
| Inconsistent results between experimental repeats. | The ADBF solution is degrading over the course of the experiment. | Prepare fresh ADBF solutions for each experiment. If the experiment is lengthy, consider preparing a fresh stock solution midway through. Keep the solution on ice and protected from light during use. |
| Appearance of unexpected peaks in chromatograms. | These are likely degradation products of ADBF. | Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust experimental conditions (e.g., lower pH, shorter incubation times) to minimize degradation. |
| Low recovery of ADBF from biological samples. | ADBF may be reacting with nucleophiles (e.g., thiols like glutathione) present in the sample. | Optimize the sample preparation method to minimize the reaction time of ADBF with the sample matrix before analysis. Consider derivatization or quenching steps if applicable to your experimental goals. |
Data Presentation
Table 1: Qualitative Stability of ADBF in Common Buffer Systems (Expected Trends)
| Buffer System | pH Range | Expected Stability | Notes |
| Citrate Buffer | 3.0 - 6.2 | Good | Generally provides a stable environment for short-term experiments. |
| Phosphate Buffer | 5.8 - 8.0 | Moderate to Poor | Stability is expected to decrease as the pH approaches and exceeds 7. |
| Borate Buffer | 8.1 - 10.0 | Poor | High pH promotes the degradation of the benzofurazan ring. |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.8 | Very Poor | Strongly alkaline conditions will likely lead to rapid degradation of ADBF. |
Experimental Protocols
Protocol: Assessing the Stability of ADBF in a Selected Buffer System
This protocol outlines a general method for determining the stability of ADBF in a specific buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (ADBF)
- Buffer of choice (e.g., 100 mM Potassium Phosphate, pH 7.4)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
- pH meter
- Volumetric flasks and pipettes
2. Procedure:
Visualizations
Caption: Experimental workflow for assessing the stability of ADBF.
Caption: Potential degradation pathways for ADBF in the presence of nucleophiles.
interference of other nucleophiles with 4-Amino-5,7-dinitrobenzofurazan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from other nucleophiles during experiments with 4-Amino-5,7-dinitrobenzofurazan (ANBF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANBF) and what are its primary applications?
This compound (ANBF) is a fluorescent molecule belonging to the benzofurazan family. Due to its chemical structure, it is often studied for its potential as a fluorescent probe in various biological assays. Its reactivity is primarily governed by the electrophilic nature of the benzofurazan ring, which is susceptible to nucleophilic attack.
Q2: What are the most common nucleophiles that can interfere with my ANBF-based experiments?
In biological systems, the most common nucleophiles that can potentially react with ANBF and its analogs include:
-
Thiols: Cysteine residues in proteins, glutathione (GSH), and other free thiols are highly reactive nucleophiles.
-
Amines: Primary and secondary amines, such as lysine residues in proteins and various small molecule amines, can also act as nucleophiles.
-
Hydroxide Ions: At higher pH, hydroxide ions can lead to the hydrolysis of the benzofurazan ring.
Q3: How does the reactivity of ANBF with different nucleophiles compare?
While specific kinetic data for ANBF is not extensively available, studies on the closely related 4-chloro-7-nitrobenzofurazan (NBD-Cl) provide valuable insights. Generally, the reactivity of nucleophiles with the benzofurazan ring follows this order:
Thiols > Primary Amines > Secondary Amines
It is important to note that the amino group in ANBF makes it less electrophilic than NBD-Cl, which may decrease its overall reactivity. However, the relative order of nucleophile reactivity is expected to be similar.
Q4: My fluorescence signal is lower/higher than expected. Could this be due to interference?
Yes, unexpected fluorescence signals are a common indicator of interference.
-
Lower Signal: If an interfering nucleophile with a high concentration is present, it may compete with your target nucleophile for reaction with ANBF, leading to a lower-than-expected signal from your intended adduct.
-
Higher Signal: An interfering nucleophile that forms a highly fluorescent adduct with ANBF could lead to an overestimation of your target's concentration. The fluorescence of ANBF adducts is highly dependent on the nucleophile it reacts with. For instance, with NBD-Cl, amine adducts are significantly more fluorescent than thiol adducts[1].
Q5: Can the reaction conditions influence the level of interference?
Absolutely. Reaction conditions such as pH, temperature, and solvent can significantly impact the reactivity of different nucleophiles and thus the degree of interference. For example, the reaction with thiols is known to be pH-dependent[2][3]. Optimizing these conditions can help to improve the selectivity of your assay.
Troubleshooting Guides
Problem 1: High background fluorescence or non-specific signal.
| Possible Cause | Troubleshooting Steps |
| Reaction with abundant, non-target nucleophiles (e.g., glutathione). | 1. Optimize pH: Adjust the pH of your reaction buffer. Some nucleophilic reactions are highly pH-dependent. For example, lowering the pH can reduce the reactivity of certain thiols. 2. Pre-treatment with a blocking agent: If you are targeting a specific amine and thiol interference is a problem, consider pre-treating your sample with a thiol-specific blocking agent like N-ethylmaleimide (NEM). Ensure the blocking agent does not interfere with your target. 3. Reduce ANBF concentration: Use the lowest possible concentration of ANBF that still provides a detectable signal for your target. This will minimize reactions with less reactive, but more abundant, nucleophiles. |
| Autofluorescence of ANBF or other sample components. | 1. Include proper controls: Always run a control sample containing all components except your target nucleophile to measure the background fluorescence. 2. Spectral analysis: Measure the emission spectrum of your control and experimental samples. A shift in the emission maximum can indicate the formation of different fluorescent species. |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Complex and competing reactions with multiple nucleophiles. | 1. Purify your sample: If possible, purify your target molecule to remove other interfering nucleophiles. 2. Kinetic measurements: Instead of endpoint measurements, monitor the reaction kinetics. The initial rate of reaction is more likely to be specific to the most reactive nucleophile. 3. HPLC analysis: Use High-Performance Liquid Chromatography (HPLC) to separate and identify the different ANBF adducts formed in your reaction mixture.[4] |
| Instability of ANBF or its adducts. | 1. Protect from light: Benzofurazan compounds can be light-sensitive. Protect your samples from light during incubation and measurement. 2. Optimize temperature: Perform reactions at a controlled and optimized temperature to ensure consistent reaction rates. |
Quantitative Data Summary
The following table summarizes the relative fluorescence of adducts formed from the reaction of the related compound NBD-Cl with different nucleophiles. This can serve as a guide for understanding potential signal variations in ANBF experiments.
| Nucleophile | Adduct Type | Relative Fluorescence Intensity | Reference |
| Aliphatic Amines | NBD-Amine | High | [1] |
| Thiols | NBD-Thiol | Low | [1] |
Experimental Protocols
Protocol 1: General Assay for Assessing Nucleophile Interference
This protocol provides a framework for testing the interference of a potential nucleophile with your ANBF-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of ANBF in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of your target nucleophile and the potential interfering nucleophile in an appropriate buffer.
-
-
Reaction Setup:
-
In a microplate or cuvette, set up the following reactions:
-
Control: Buffer + ANBF
-
Target: Buffer + ANBF + Target Nucleophile
-
Interferent: Buffer + ANBF + Interfering Nucleophile
-
Competition: Buffer + ANBF + Target Nucleophile + Interfering Nucleophile
-
-
-
Incubation:
-
Incubate the reactions at a controlled temperature for a defined period. It is recommended to perform a time-course experiment to monitor the reaction kinetics.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for ANBF adducts.
-
-
Data Analysis:
-
Subtract the fluorescence of the control from all other readings.
-
Compare the fluorescence signal of the "Target" reaction to the "Competition" reaction. A significant decrease in the signal in the presence of the interfering nucleophile indicates interference.
-
Protocol 2: HPLC Analysis of ANBF Adducts
HPLC can be used to separate and quantify the different products formed in the reaction of ANBF with a mixture of nucleophiles.
-
Sample Preparation:
-
Perform the reaction as described in Protocol 1.
-
Stop the reaction at a specific time point by adding a quenching agent (e.g., an excess of a highly reactive thiol like dithiothreitol if you are analyzing amine adducts, or by acidification).
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A fluorescence detector set to the excitation and emission wavelengths of the ANBF adducts. A diode-array detector (DAD) can also be used to obtain the UV-Vis spectrum of the eluting peaks.
-
-
Analysis:
-
Inject the samples and analyze the resulting chromatograms.
-
The appearance of new peaks in the presence of different nucleophiles confirms the formation of different adducts.
-
Quantify the peak areas to determine the relative amounts of each product formed.
-
Visualizations
Caption: General reaction pathway of ANBF with a nucleophile.
Caption: Workflow for assessing nucleophilic interference with ANBF.
References
Technical Support Center: Enhancing the Quantum Yield of 4-Amino-5,7-dinitrobenzofurazan (ADNBF)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4-Amino-5,7-dinitrobenzofurazan (ADNBF) and related compounds.
Frequently Asked Questions (FAQs)
Q1: My ADNBF sample is exhibiting very low fluorescence. What are the potential causes and how can I troubleshoot this?
A1: Low fluorescence quantum yield in benzofurazan derivatives can stem from several factors. Here are the primary aspects to investigate:
-
Solvent Environment: The fluorescence of many benzofurazan compounds, including NBD-amine adducts, is highly sensitive to the solvent polarity (solvatochromism).[1] A decrease in fluorescence intensity is often observed in aqueous solutions.[2]
-
Troubleshooting:
-
If your experiment allows, try using a less polar organic solvent.
-
If working in an aqueous buffer, assess the local environment of the fluorophore. If it is exposed to the aqueous bulk, the quantum yield may be intrinsically low.
-
-
-
Fluorescence Quenching: Several mechanisms can quench the fluorescence of ADNBF.
-
Photoinduced Electron Transfer (PET): This can occur if certain functional groups are in close proximity to the fluorophore, leading to a non-radiative decay pathway.[3]
-
Amino Acid Interactions: Specific amino acids, such as tryptophan, tyrosine, methionine, and histidine, can quench the fluorescence of fluorophores through both static and dynamic quenching mechanisms.[4]
-
Concentration Quenching: At high concentrations, fluorophores can exhibit self-quenching.
-
Troubleshooting:
-
If the fluorophore is conjugated to a protein, check the local amino acid sequence for potential quenchers.
-
Dilute your sample to see if the fluorescence intensity per mole increases, which would indicate concentration quenching.
-
-
-
pH of the Medium: The protonation state of the amino group can influence the electronic properties of the fluorophore. For some derivatives, deprotonation in neutral or basic media can lead to fluorescence quenching.[3]
-
Troubleshooting:
-
Measure and, if possible, adjust the pH of your sample to see if fluorescence is restored at a different pH. Acidic conditions may protonate quenching groups and enhance fluorescence.[3]
-
-
Q2: How can I chemically modify ADNBF to improve its quantum yield?
A2: The primary strategy for enhancing the quantum yield of the benzofurazan core is through chemical modification at the 4-position, typically by reacting a precursor like 4-chloro-7-nitrobenzofurazan (NBD-Cl) with different primary amines.[5][6] The electronic properties of the substituent at the 4-position significantly influence the fluorescence characteristics.[7][8]
-
Strategy: Synthesize new derivatives by substituting the amino group of ADNBF with other functional groups. The reaction of NBD-Cl with various primary amines has been shown to produce derivatives with a range of quantum yields.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Inappropriate solvent | Test fluorescence in a range of solvents with varying polarities. |
| Fluorescence quenching (PET, amino acid interactions, high concentration) | If conjugated, check the local environment for quenching residues. Dilute the sample to check for concentration quenching.[4] | |
| Incorrect pH | Adjust the pH of the solution to determine if fluorescence is pH-dependent.[3] | |
| Photobleaching | Minimize exposure of the sample to the excitation light source. Use an anti-fade reagent if appropriate. | |
| Unexpected Peaks in Emission Spectrum | Raman scattering from the solvent | Measure the spectrum of the solvent alone to identify Raman peaks. Changing the excitation wavelength will shift the Raman peaks.[9] |
| Impurities in the sample | Purify the sample using chromatography (e.g., HPLC). | |
| Distorted Spectrum Shape | Inner filter effect due to high sample concentration | Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[9][10] |
| Detector saturation | Reduce the excitation intensity or the detector gain.[9] |
Quantitative Data: Fluorescence Properties of NBD Derivatives
The quantum yield (Φ) and fluorescence lifetime (τ) of benzofurazan derivatives are highly dependent on the substituent at the 4-position and the solvent used. Below is a summary of data for various NBD derivatives.
| Compound | Substituent at 4-Position | Solvent | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| 3a | Aniline | Dichloromethane | 545 | Very low | - |
| 3d | 2,2,6,6-tetramethylpiperidin-N-oxyl | Dichloromethane | 531 | 0.0016 | 0.13 |
| 3e | α-picolyl | Dichloromethane | 526 | 0.0587 | 6.10 |
| 3f | tris(hydroxymethyl)aminomethanol | Dichloromethane | 531 | 0.0393 | 0.96 |
| 3g | N-hydroxy-N-methyl | Dichloromethane | 524 | 0.0298 | 1.86 |
Data adapted from Bem et al., ARKIVOC 2007 (xiii) 87-104.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
This protocol is a general method for synthesizing new ADNBF derivatives by reacting 4-chloro-7-nitrobenzofurazan (NBD-Cl) with a primary amine.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Primary amine of interest
-
Solvent (e.g., methanol, ethanol, or acetonitrile)[6]
-
Sodium hydrogen carbonate (if necessary)[6]
-
Reaction vessel
-
Heating and stirring apparatus
Procedure:
-
Dissolve NBD-Cl in the chosen solvent in the reaction vessel.
-
Add the primary amine to the solution. For some reactions, the addition of sodium hydrogen carbonate may be required to act as a base.[6]
-
Heat the reaction mixture under stirring. The reaction time and temperature will depend on the specific amine used and should be optimized.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture.
-
Purify the product using standard methods such as recrystallization or column chromatography.
-
Characterize the final product using techniques like NMR, IR, and mass spectrometry.[6]
Visual Diagrams
Caption: Experimental workflow for the synthesis of ADNBF derivatives.
Caption: Competing pathways of fluorescence and PET quenching.
References
- 1. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Amino-5,7-dinitrobenzofurazan and Related Compounds in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Amino-5,7-dinitrobenzofurazan (ADBF) and other poorly soluble benzofurazan derivatives in aqueous solutions.
Troubleshooting Guide
Q1: My this compound (ADBF) is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with ADBF, it is recommended to start with the simplest and most direct methods. First, confirm the purity of your compound, as impurities can significantly impact solubility. Subsequently, gentle heating and agitation, such as vortexing or sonication, can help overcome the initial energy barrier for dissolution. If the compound still does not dissolve, adjusting the pH of the buffer can be an effective strategy, as the solubility of ionizable compounds is often pH-dependent.
Q2: I've tried basic solubilization techniques without success. What are the next steps to consider for improving the solubility of my benzofurazan derivative?
A2: If initial attempts to dissolve your compound are unsuccessful, a systematic approach to explore various solubilization techniques is recommended. The choice of method will depend on the specific properties of your compound and the requirements of your experiment. Key strategies include the use of co-solvents, which can reduce the polarity of the aqueous solution, and the addition of solubilizing excipients like cyclodextrins, which can encapsulate the hydrophobic drug molecule. For instance, creating a stock solution in an organic solvent and then diluting it into the aqueous buffer is a common practice. However, care must be taken to avoid precipitation upon dilution.
Q3: I am concerned that the method used to increase solubility might interfere with my downstream biological assay. How can I mitigate this?
A3: This is a critical consideration. To minimize potential interference, it is essential to perform control experiments. This includes testing the effects of the chosen solvent or excipient alone on the assay to determine its background signal or inhibitory effects. It is also advisable to use the lowest effective concentration of the solubilizing agent. Whenever possible, select biocompatible solubilizers. For cellular assays, it is crucial to assess the cytotoxicity of the final formulation to ensure that the observed effects are due to the compound of interest and not the solubilizing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADBF) and why is its solubility in aqueous solutions often a challenge?
A1: this compound (ADBF) belongs to the benzofurazan class of compounds, which are known for their use as fluorescent probes and have potential pharmacological activities.[1][2] The presence of the nitro groups and the fused ring system contributes to its hydrophobicity and high crystal lattice energy, making it poorly soluble in water.[3] Many new chemical entities, particularly those with high molecular weight and lipophilic characteristics, exhibit poor aqueous solubility, which can hinder their evaluation in biological systems and drug development.[4][5]
Q2: Can I use organic solvents to dissolve ADBF for my experiments?
A2: Yes, using a water-miscible organic co-solvent is a widely accepted technique to dissolve poorly soluble compounds.[6] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[7][8] Typically, a concentrated stock solution is prepared in the organic solvent and then diluted into the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.[6]
Q3: Are there alternatives to organic solvents for improving the solubility of benzofurazan derivatives?
A3: Absolutely. Several alternative strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:
-
pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[3]
-
Complexation: The use of cyclodextrins to form inclusion complexes can effectively increase the solubility of poorly soluble drugs by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[9]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can enhance the dissolution rate.[10]
-
Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[11]
Q4: How do I choose the most suitable solubilization method for my specific experiment?
A4: The selection of an appropriate solubilization method depends on several factors, including the physicochemical properties of your compound, the requirements of your experimental system (e.g., in vitro vs. in vivo), and the desired final concentration. A logical approach involves a stepwise evaluation of different techniques, starting with the simplest methods like pH adjustment and co-solvency, and progressing to more complex formulations if necessary. The following decision-making workflow can guide your selection process.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a solution of a poorly soluble benzofurazan derivative in an aqueous buffer using a water-miscible organic co-solvent.
Materials:
-
Poorly soluble benzofurazan derivative (e.g., ADBF)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out a precise amount of the benzofurazan derivative and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability at elevated temperatures.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration. Add the stock solution dropwise to the buffer while vortexing to minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to lower the final concentration or use a higher percentage of co-solvent (if compatible with the assay).
-
Important: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without the compound. This control is essential for assessing the effect of the solvent on the experiment.
Protocol 2: Solubility Determination Workflow
Objective: To systematically determine the aqueous solubility of a benzofurazan derivative.
Materials:
-
Benzofurazan derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the benzofurazan derivative to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Tightly cap the tube and place it in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method with a standard curve.
-
Calculate the equilibrium solubility of the compound in the aqueous buffer.
Quantitative Data Summary
| Solvent | Solubility of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Reference |
| Chloroform | 50 mg/mL | |
| Methanol | Soluble | [8][12] |
| Dimethyl sulfoxide (DMSO) | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [12] |
| Water | Soluble | [12] |
Note: The term "soluble" in some sources does not specify a quantitative value but indicates that the compound dissolves to a practical extent for its intended use as a reagent, often for preparing stock solutions. The aqueous solubility is generally much lower than in organic solvents. Researchers should experimentally determine the aqueous solubility of their specific benzofurazan derivative.
References
- 1. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpbr.in [ijpbr.in]
- 8. chembk.com [chembk.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ispe.gr.jp [ispe.gr.jp]
- 12. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Probes for Glutathione Quantification in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glutathione (GSH), a critical tripeptide thiol, is paramount in clinical diagnostics as it serves as a key biomarker for oxidative stress, which is implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions. This guide provides a detailed comparison of 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a derivative of the user-specified 4-Amino-5,7-dinitrobenzofurazan, with prominent alternative reagents for the detection and quantification of glutathione in biological samples.
Overview of Compared Reagents
This guide focuses on the comparative performance of three widely used reagents for glutathione quantification:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent that becomes fluorescent upon reaction with the thiol group of GSH. It is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for specific quantification.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's Reagent: A colorimetric reagent that reacts with thiols to produce a yellow-colored product, allowing for spectrophotometric quantification of total glutathione.
-
Monobromobimane (MBB): A fluorescent probe that forms a stable, highly fluorescent adduct with GSH, often catalyzed by the enzyme Glutathione S-transferase (GST) for enhanced specificity.
Performance Characteristics
The selection of an appropriate reagent for glutathione quantification depends on several factors, including the required sensitivity, specificity, and the available instrumentation. The following table summarizes the key performance characteristics of NBD-Cl, DTNB, and Monobromobimane.
| Performance Metric | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Monobromobimane (MBB) |
| Detection Method | Fluorescence | Colorimetric (Absorbance) | Fluorescence |
| Excitation Wavelength | ~464 nm[1] | Not Applicable | ~380-390 nm[2][3] |
| Emission Wavelength | ~512 nm[1] | 412 nm[4][5] | ~475-480 nm[2][3] |
| Limit of Detection (LOD) | High sensitivity, can reach nanomolar levels. | As low as 0.103 nM in a microplate assay.[5] | Down to 0.2 µM.[2] |
| Linearity Range | Dependent on the specific HPLC method used. | Typically in the low to mid micromolar range. | 1.16–35 nmol/mL for glutathione.[6] |
| Specificity | Reacts with thiols and amines; specificity is achieved through chromatographic separation (HPLC).[7] | Reacts with free thiols in general, not specific to GSH.[8] | Can react with other thiols, but specificity for GSH is enhanced by the presence of Glutathione S-transferase (GST).[9] |
| Assay Time | Longer due to the requirement for HPLC separation. | Rapid, with measurements often taken within 15 minutes.[5] | Relatively rapid, with incubation times typically around 15-30 minutes. |
| Instrumentation | HPLC system with a fluorescence detector. | Spectrophotometer or microplate reader. | Fluorometer or microplate reader with fluorescence capabilities. |
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying chemical reactions and the sequence of experimental steps is crucial for understanding and implementing these assays.
Reaction Mechanisms
The following diagrams illustrate the chemical reactions between each reagent and glutathione.
References
- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 2. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Monochlorobimane does not selectively label glutathione in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Detection: 4-Amino-5,7-dinitrobenzofurazan (ABD-F) vs. Monobromobimane (mBBr)
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical in understanding cellular redox states, protein function, and drug metabolism. This guide provides an objective comparison of two widely used fluorescent probes for thiol detection: 4-Amino-5,7-dinitrobenzofurazan (ABD-F) and monobromobimane (mBBr), supported by experimental data and detailed methodologies.
Thiols, such as glutathione and cysteine residues in proteins, are crucial for a variety of biological processes, including enzyme catalysis, antioxidant defense, and signal transduction. The selection of an appropriate detection reagent is paramount for reliable and sensitive measurement. Both ABD-F and mBBr are popular choices that become fluorescent upon reaction with thiols, but they possess distinct characteristics that make them suitable for different applications.
Performance Comparison at a Glance
| Feature | This compound (ABD-F) | Monobromobimane (mBBr) |
| Principle | Fluorogenic reaction where the non-fluorescent ABD-F reacts with thiols to form a highly fluorescent adduct. | Forms a stable, highly fluorescent thioether upon reaction with thiols. The reagent itself is weakly fluorescent.[1] |
| Excitation/Emission (nm) | ~389 / ~513[2][3] | ~380-390 / ~475-492[4][5][6] |
| Sensitivity | High, capable of detecting picomole levels of thiols.[7] | High, capable of detecting picomole levels, with a reported limit of detection as low as 0.1 pmoles for glutathione derivatives.[1] |
| Selectivity | Highly selective for thiols.[8] However, slow reactions with tyrosine residues and α-amino groups have been reported, forming non-fluorescent products.[9][10] | Reacts selectively with thiols.[11] Slow reactions with other nucleophiles like amines, phosphate, and carboxylates can occur at high concentrations, potentially causing interference.[1] |
| Reaction Kinetics | Reaction is typically complete within 10-30 minutes at room temperature.[2][12] | Reaction with many thiols is rapid, with a half-life of ~20 seconds for glutathione at pH 8.0.[1] The reaction is generally complete within 10-15 minutes.[13] |
| Stability of Adduct | Thiol conjugates are reported to be very stable in acidic solutions, but labeling can be partially reversed in basic solutions with reducing agents like DTT.[10] ABD-F itself can be unstable in the presence of excess thiols.[12] | The resulting thioethers are stable, allowing for subsequent analysis by methods like HPLC.[1] |
| Primary Applications | Quantification of thiols in solution-based assays and HPLC.[14] Suitable for measuring total free thiol content in biological samples. | Widely used for the derivatization of low-molecular-weight thiols and protein thiols for subsequent separation and quantification by HPLC.[5][15][16] |
Signaling Pathways and Reaction Mechanisms
The detection of thiols by both ABD-F and mBBr relies on a nucleophilic substitution reaction where the thiol group acts as the nucleophile.
Caption: Reaction mechanisms of ABD-F and mBBr with thiols.
Experimental Workflow Comparison
A typical workflow for thiol detection using either probe involves sample preparation, derivatization, and detection. For mBBr, an additional separation step is common.
Caption: Generalized experimental workflows for thiol detection.
Logical Comparison of Key Features
The choice between ABD-F and mBBr often depends on the specific requirements of the experiment.
Caption: Key decision-making factors for selecting a thiol probe.
Experimental Protocols
Protocol 1: Quantification of Total Thiols using ABD-F
This protocol is adapted from a generic thiol quantitation kit.[2]
Materials:
-
ABD-F reagent
-
Assay buffer (e.g., 0.1 M Tris or phosphate buffer, pH 7.5-8.0)
-
Thiol standard (e.g., glutathione or cysteine)
-
Microplate reader with fluorescence capabilities (Ex/Em = 389/513 nm)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare a working solution of ABD-F in the assay buffer. Prepare a series of thiol standards of known concentrations in the same buffer.
-
Sample Preparation: Prepare biological samples (e.g., cell lysates, plasma) and dilute them in the assay buffer as necessary. Note: Avoid reducing agents like DTT or β-mercaptoethanol in the samples.[2]
-
Reaction: To each well of the 96-well plate, add your sample or standard. Then, add the ABD-F working solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Measurement: Measure the fluorescence intensity at the specified wavelengths.
-
Quantification: Subtract the fluorescence of a blank (reagent only) from all readings. Create a standard curve by plotting the fluorescence of the standards against their concentrations. Use the standard curve to determine the thiol concentration in the samples.
Protocol 2: HPLC-Based Quantification of Low-Molecular-Weight Thiols using mBBr
This protocol is a generalized procedure based on established methods.[1][5][15][17]
Materials:
-
Monobromobimane (mBBr)
-
Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Reducing agent (optional, for total thiols, e.g., NaBH₄)[5][6]
-
Quenching solution (e.g., methanesulfonic acid)[1]
-
HPLC system with a fluorescence detector (Ex/Em = 390/480 nm) and a C18 reverse-phase column.
-
Mobile phases for gradient elution.
Procedure:
-
Sample Extraction: Extract low-molecular-weight thiols from biological samples using an appropriate method, such as acid extraction.
-
Reduction (Optional): To measure total thiols (both reduced and oxidized forms), treat the sample with a reducing agent to convert disulfides to free thiols.
-
Derivatization: In a light-protected tube, mix the sample extract with the mBBr solution in the reaction buffer. The final concentration of mBBr should be in excess.[1]
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark.[1][13]
-
Quenching: Stop the reaction by adding an acid, such as methanesulfonic acid, which also stabilizes the derivatives.[1]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiol-mBBr adducts using a suitable gradient of mobile phases.
-
Detection and Quantification: Monitor the elution of the fluorescent adducts using the fluorescence detector. Identify and quantify the peaks by comparing their retention times and fluorescence intensities to those of known standards that have undergone the same derivatization procedure.
Conclusion
Both this compound and monobromobimane are powerful tools for the sensitive detection of thiols. The choice between them hinges on the specific experimental goals. For rapid, high-throughput screening of total thiol content in a homogenous format, ABD-F offers a straightforward "mix-and-read" approach. For detailed analysis requiring the separation and individual quantification of different thiol species within a complex mixture, the stable adducts formed by mBBr make it the superior choice for HPLC-based methods. Researchers should carefully consider the nature of their samples, the specific thiols of interest, and the available instrumentation to select the most appropriate reagent for their needs.
References
- 1. scispace.com [scispace.com]
- 2. eurogentec.com [eurogentec.com]
- 3. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]
- 4. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free Thiol Assay Kit (Fluorometric) (ab112158) | Abcam [abcam.com]
- 8. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 9. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Accessibility of hepatocyte protein thiols to monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. biotium.com [biotium.com]
- 15. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. Analysis of low-molecular-weight thiols [bio-protocol.org]
Cross-Validation of 4-Amino-5,7-dinitrobenzofurazan (ADBF) Derivatization with Mass Spectrometry: A Comparative Guide
In the realm of bioanalytical chemistry, the sensitive and accurate quantification of amino acids, peptides, and other primary and secondary amine-containing compounds is paramount. Derivatization with highly reactive labeling reagents is a common strategy to enhance detectability. This guide provides a comparative analysis of traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and the more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of analytes derivatized with 4-Amino-5,7-dinitrobenzofurazan (ADBF), a highly reactive fluorogenic and chromogenic labeling agent.
This guide will delve into the hypothetical cross-validation of results obtained from both methods, offering researchers, scientists, and drug development professionals a framework for methodological comparison and validation. We will present detailed experimental protocols, comparative data, and visual workflows to facilitate a comprehensive understanding of the strengths and limitations of each technique when applied to ADBF-derivatized compounds.
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical and often depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of hypothetical performance data for the quantification of an ADBF-derivatized model analyte, illustrating the typical performance differences between HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.3 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Specificity | Moderate | High |
| Throughput | Moderate | High |
Experimental Protocols
A robust cross-validation requires well-defined and controlled experimental procedures. The following are detailed methodologies for the derivatization of a model analyte with ADBF and its subsequent analysis by HPLC-UV and LC-MS/MS.
ADBF Derivatization Protocol
-
Reagent Preparation : Prepare a 10 mM solution of ADBF in acetonitrile. Prepare a 100 mM borate buffer solution (pH 9.0).
-
Sample Preparation : Prepare a stock solution of the analyte of interest (e.g., a primary amine-containing drug) in an appropriate solvent. Create a series of calibration standards by spiking the analyte into the matrix of interest (e.g., plasma, urine).
-
Derivatization Reaction : To 100 µL of the sample or standard, add 100 µL of the borate buffer and 200 µL of the ADBF solution.
-
Incubation : Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Quenching : After incubation, cool the samples to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Sample Cleanup (if necessary) : Perform a liquid-liquid extraction or solid-phase extraction to remove excess derivatizing reagent and other matrix components.
-
Final Preparation : Evaporate the solvent and reconstitute the sample in the mobile phase for injection into the LC system.
HPLC-UV Analysis
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Set to the maximum absorbance of the ADBF-analyte derivative (e.g., 470 nm).
-
Injection Volume : 20 µL.
-
Quantification : Based on the peak area of the analyte derivative in the chromatogram, correlated with the calibration curve.
LC-MS/MS Analysis
-
Chromatographic System : An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : Similar to the HPLC-UV method, but with LC-MS grade solvents.
-
Flow Rate : 0.4 mL/min.
-
Ionization Source : Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte.
-
Mass Spectrometry Detection : Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions :
-
Quantifier Ion : A specific precursor-to-product ion transition for the ADBF-analyte derivative.
-
Qualifier Ion : A second, less intense precursor-to-product ion transition for confirmation.
-
-
Internal Standard : A stable isotope-labeled version of the analyte is recommended for the highest accuracy.
-
Quantification : Based on the ratio of the peak area of the analyte's quantifier ion to that of the internal standard, correlated with the calibration curve.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the cross-validation workflow and the proposed chemical derivatization and fragmentation.
Caption: Workflow for the cross-validation of ADBF-derivatized analyte analysis.
Caption: Derivatization of a primary amine with ADBF and subsequent fragmentation in MS/MS.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and robustness of quantitative data. While HPLC-UV provides a cost-effective and straightforward approach for the analysis of ADBF-derivatized compounds, LC-MS/MS offers significantly higher sensitivity, specificity, and throughput. The choice between these methods will ultimately be guided by the specific needs of the research or drug development program. This guide provides a foundational framework for conducting such a comparison, enabling scientists to make informed decisions and generate high-quality, reproducible data.
A Comparative Analysis of 4-Amino-5,7-dinitrobenzofurazan and Ellman's Reagent for Thiol Quantification
For researchers, scientists, and drug development professionals engaged in work involving thiol-containing molecules, accurate quantification is paramount. Two widely utilized reagents for this purpose are the fluorogenic 4-Amino-5,7-dinitrobenzofurazan (ABD-F) and the chromogenic Ellman's reagent (DTNB). This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Performance Characteristics
| Property | This compound (ABD-F) | Ellman's Reagent (DTNB) |
| Detection Method | Fluorometric | Colorimetric (Spectrophotometric) |
| Reaction Product | Highly fluorescent thiol adduct | Yellow-colored 5-Thio-2-nitrobenzoic acid (TNB) |
| Excitation Wavelength | ~389 nm | Not Applicable |
| Emission Wavelength | ~513 nm | Not Applicable |
| Absorbance Maximum | Not Applicable | 412 nm[1] |
| Molar Absorptivity (ε) | Not Applicable | 14,150 M⁻¹cm⁻¹ at pH 8.0[2][3] |
| Limit of Detection (LOD) | As low as 0.25 µM (with specific kits)[4] | Generally in the low micromolar range; can be ~1.17 µmol L⁻¹ with electrochemical methods[3] |
| Optimal pH | ~8.0 - 9.3[5] | ~8.0[1][2] |
| Reaction Time | ~10-30 minutes at room temperature[4][5] | ~15 minutes at room temperature[2] |
| Primary Advantages | High sensitivity, suitable for low concentration samples | Simple, robust, widely established method |
| Primary Disadvantages | Potential for photobleaching, requires a fluorometer | Lower sensitivity compared to fluorescent methods, susceptible to interference from colored or turbid samples, light sensitive[6] |
Mechanism of Action
Ellman's Reagent (DTNB)
Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, quantifies thiols through a thiol-disulfide exchange reaction. The disulfide bond in DTNB is cleaved by a free thiol (R-SH), resulting in the formation of a mixed disulfide and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB). In aqueous solutions at neutral to alkaline pH, TNB ionizes to the TNB²⁻ dianion, which exhibits a characteristic yellow color.[5] The intensity of this color, measured spectrophotometrically at 412 nm, is directly proportional to the concentration of thiols in the sample.
This compound (ABD-F)
This compound (ABD-F), also known as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is a fluorogenic reagent. By itself, ABD-F is essentially non-fluorescent. However, it readily reacts with thiol compounds, leading to the formation of a highly fluorescent adduct.[4] The fluorescence intensity of the resulting product, measured at an excitation wavelength of approximately 389 nm and an emission wavelength of around 513 nm, is proportional to the thiol concentration.
Experimental Protocols
Quantification of Thiols using Ellman's Reagent
This protocol is a standard method for the colorimetric determination of free thiols in solution.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol standard (e.g., L-cysteine)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer.
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare a stock solution of the thiol standard in the Reaction Buffer. Create a series of dilutions from the stock solution to generate a standard curve.
-
-
Assay:
-
In separate tubes, mix 50 µL of the DTNB solution with 2.5 mL of the Reaction Buffer.
-
To each tube, add 250 µL of either the thiol standard dilutions or the unknown sample. For a blank, add 250 µL of the Reaction Buffer.
-
Mix the contents of the tubes and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 412 nm using the blank to zero the spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 412 nm versus the concentration of the thiol standards.
-
Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.
-
Quantification of Thiols using ABD-F
This protocol outlines a general procedure for the fluorometric determination of thiols. Specific kit instructions may vary.
Materials:
-
ABD-F
-
Assay Buffer (e.g., borate buffer, pH 9.3)[7]
-
Thiol standard (e.g., Glutathione - GSH)
-
Fluorescence microplate reader or fluorometer with appropriate filters (Excitation ~389 nm, Emission ~513 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer.
-
Prepare a stock solution of ABD-F in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in the Assay Buffer to the desired working concentration.
-
Prepare a stock solution of the thiol standard in the Assay Buffer. Create a series of dilutions to generate a standard curve.
-
-
Assay:
-
To the wells of a microplate, add the thiol standard dilutions or the unknown samples.
-
Add the ABD-F working solution to each well.
-
Mix the contents of the wells and incubate at room temperature for 30 minutes, protected from light.[4]
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~389 nm and an emission wavelength of ~513 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (reagents without thiol) from all readings.
-
Construct a standard curve by plotting the fluorescence intensity versus the concentration of the thiol standards.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Performance Comparison
Sensitivity: Fluorescent assays are generally more sensitive than colorimetric assays. The enzymatic amplification sometimes used in conjunction with thiol detection can further increase sensitivity, allowing for the detection of as little as 0.2 µM of thiol.[8] In contrast, while sensitive, Ellman's reagent typically has a higher limit of detection.
Specificity and Interferences:
-
Ellman's Reagent: The assay is susceptible to interference from any substance that absorbs light at 412 nm. Turbid samples can also pose a challenge. The reagent itself is sensitive to daylight, particularly UV radiation around 325 nm, which can lead to its degradation and affect results.[6] Additionally, compounds like sulfite can react with DTNB and lead to an overestimation of thiol concentration.[5]
-
ABD-F: While generally specific for thiols, ABD-F has been reported to react slowly with the hydroxyl group of some tyrosine residues and α-amino groups in certain proteins.[9] The presence of oxidized thiols can also affect the derivatization of reduced thiols.[7] It is also important to avoid reducing agents like DTT and β-mercaptoethanol in the samples as they will react with ABD-F.[4]
Conclusion: Choosing the Right Reagent
The choice between this compound and Ellman's reagent depends largely on the specific requirements of the experiment.
Ellman's reagent is a robust, cost-effective, and straightforward method suitable for applications where high sensitivity is not the primary concern and where sample concentrations are relatively high. Its long history of use and well-established protocols make it a reliable choice for routine thiol quantification.
This compound (ABD-F) is the preferred option when high sensitivity is crucial, such as when working with low-concentration samples or when sample volume is limited. Its fluorometric nature allows for the detection of thiols at concentrations significantly lower than those detectable by Ellman's reagent. However, it requires access to a fluorometer and careful consideration of potential photobleaching and specific interferences.
For researchers in drug development and other sensitive applications, the high sensitivity of ABD-F may be a deciding factor. In contrast, for general biochemical assays where simplicity and cost-effectiveness are priorities, Ellman's reagent remains a valuable and widely used tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurogentec.com [eurogentec.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent and colorimetric probes for detection of thiols. | Semantic Scholar [semanticscholar.org]
- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - IN [thermofisher.com]
Assessing the Specificity of 4-Amino-5,7-dinitrobenzofurazan for Thiols Over Other Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Amino-5,7-dinitrobenzofurazan (ADBF) and its precursor, 4-chloro-7-nitrobenzofurazan (NBD-Cl), as fluorescent probes for the detection of thiols. The specificity of these probes for cysteine over other amino acids is a critical consideration for their application in complex biological systems. This document summarizes key performance data, details experimental protocols for specificity assessment, and presents alternative thiol-reactive probes.
Data Presentation: ADBF/NBD-Cl Reactivity and Fluorescence
The reactivity of ADBF and its derivatives, such as NBD-Cl, with amino acids is primarily a function of the nucleophilicity of the amino acid side chains. While highly reactive towards the thiol group of cysteine, these probes also exhibit reactivity with the amino groups of other amino acids, albeit with different reaction kinetics and fluorescence outputs of the resulting adducts.
| Amino Acid | Functional Group | Relative Reactivity with NBD-Cl | Fluorescence Quantum Yield (Φ) of NBD-Adduct | Reference |
| Cysteine | Thiol (-SH) | High | Low (initially) / Moderate (after rearrangement) | [1][2] |
| Lysine | Amine (-NH2) | Moderate | Moderate (e.g., NBD-NHMe Φ = 0.04 in water) | [3] |
| Glycine | Amine (-NH2) | Moderate | Low to Moderate (highly solvent-dependent) | [4] |
| Tryptophan | Indole | Low (Side reaction) | 0.7% (O-linked), 4.7% (S-linked) | [5] |
| Other non-thiol amino acids | Amine (-NH2) | Moderate | Generally low in aqueous solutions (<0.01) | [4] |
Note: The fluorescence quantum yield of NBD-cysteine adducts is complex. The initial S-adduct is reported to be much less fluorescent than the N-adduct formed with amines. However, for some biothiols like cysteine and homocysteine, an intramolecular rearrangement can occur, where the amino group displaces the thiol from the NBD ring, resulting in a more fluorescent amino-substituted product.[1] This phenomenon contributes to the selectivity of NBD-Cl for cysteine and homocysteine over glutathione.
Experimental Protocols
Protocol 1: Assessing Specificity of a Thiol-Reactive Probe
This protocol outlines a general method for comparing the reactivity of a fluorescent probe, such as ADBF or NBD-Cl, with various amino acids.
Objective: To determine the relative fluorescence response of the probe to a panel of amino acids, including a thiol-containing amino acid (cysteine) and several non-thiol amino acids.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM ADBF or NBD-Cl in DMSO)
-
Amino acid stock solutions (e.g., 10 mM each of cysteine, lysine, glycine, serine, glutamate, etc., in an appropriate buffer)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reaction Mixtures:
-
In the wells of the 96-well plate, add 188 µL of reaction buffer.
-
To each well, add 2 µL of the respective amino acid stock solution to achieve a final concentration of 100 µM. Include a "no amino acid" control.
-
Prepare a separate set of wells for the thiol-containing amino acid (cysteine).
-
-
Initiation of Reaction:
-
To each well, add 10 µL of the fluorescent probe stock solution to achieve a final concentration of 50 µM.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specific temperature of interest) for a defined period (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using the microplate reader. Use excitation and emission wavelengths appropriate for the expected fluorescent adduct (e.g., for NBD adducts, excitation ~465 nm, emission ~535 nm).[4]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "no amino acid" control from all other readings.
-
Compare the fluorescence intensity of the cysteine-containing wells to that of the non-thiol amino acid-containing wells. A significantly higher fluorescence signal in the presence of cysteine indicates specificity for thiols.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes how to determine the fluorescence quantum yield of a probe-amino acid adduct relative to a known standard.[6][7]
Objective: To quantify the fluorescence efficiency of the adduct formed between the probe and a specific amino acid.
Materials:
-
Probe-amino acid adduct of interest (purified)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Matched quartz cuvettes (1 cm path length)
-
Solvent used for dissolving both the sample and the standard
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ) of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Mandatory Visualization
Caption: Reaction mechanism of NBD-Cl with cysteine.
Caption: Workflow for assessing probe specificity.
Comparison with Alternatives
While ADBF and NBD-Cl are widely used, several other classes of thiol-reactive probes are available, each with distinct advantages and disadvantages.
| Probe Class | Reaction Mechanism | Advantages | Disadvantages |
| Maleimides (e.g., BODIPY-maleimide) | Michael addition to the thiol group | High specificity for thiols at neutral pH, stable adducts. | Can undergo hydrolysis at higher pH, potential for off-target reactions with other nucleophiles. |
| Iodoacetamides (e.g., 5-IAF) | Nucleophilic substitution with the thiolate | High reactivity, forms stable thioether bonds. | Can also react with other nucleophiles like amines and histidines, particularly at higher pH. |
| Disulfide-based Probes | Thiol-disulfide exchange | High specificity for thiols, reaction is reversible which can be useful for certain applications. | The reversible nature may not be suitable for all labeling studies; reaction kinetics can be slower. |
Conclusion
This compound and its precursor NBD-Cl are valuable tools for the fluorescent labeling of thiols. However, their reactivity is not exclusively limited to the sulfhydryl group of cysteine, as they can also react with primary and secondary amines of other amino acids. The specificity of NBD-Cl for certain biothiols like cysteine and homocysteine over glutathione is enhanced by an intramolecular rearrangement that leads to a more fluorescent product.[1] For applications requiring high specificity, it is crucial to carefully control experimental conditions, such as pH, and to validate the results. Researchers should consider the potential for cross-reactivity and may opt for alternative probes like maleimides or disulfide-based reagents when absolute specificity for thiols is paramount. The experimental protocols provided in this guide offer a framework for rigorously assessing the specificity of any thiol-reactive probe.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
A Comparative Guide to Thiol Quantification: 4-Amino-5,7-dinitrobenzofurazan (ABD-F) vs. Other Leading Methods
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is a critical aspect of various biological and pharmaceutical studies. This guide provides an objective comparison of a highly sensitive fluorogenic reagent, 4-Amino-5,7-dinitrobenzofurazan (ABD-F), with other widely used methods for thiol analysis, including Ellman's reagent (DTNB) and monobromobimane (mBBr). The comparison is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in numerous biological processes. They act as antioxidants, participate in enzyme catalysis, and are crucial for protein structure and function. Consequently, the precise measurement of thiol concentrations is essential in fields ranging from biochemistry and cell biology to drug discovery and development. This guide delves into the performance of ABD-F and contrasts it with the classical colorimetric DTNB assay and the fluorescent mBBr method.
Quantitative Performance Comparison
The selection of a thiol quantification method often hinges on key performance parameters such as sensitivity, detection range, and the nature of the detection signal. The following table summarizes the quantitative data for ABD-F, DTNB, and mBBr.
| Feature | This compound (ABD-F) | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Principle | Fluorometric | Colorimetric | Fluorometric |
| Excitation Wavelength | ~389 nm[1] | N/A | ~380-398 nm[1][2] |
| Emission Wavelength | ~513 nm[1] | N/A (Absorbance at ~412 nm) | ~478-490 nm[1][2] |
| Limit of Detection (LOD) | As low as 0.25 µM or 1 picomole[1] | Typically in the low µM range | Generally more sensitive than DTNB, with LODs in the sub-micromolar range[3][4] |
| Molar Extinction Coefficient | N/A | ~14,150 M⁻¹cm⁻¹ for TNB²⁻ at pH 8.0[5] | N/A |
| Reaction Time | ~10-60 minutes at room temperature[1] | ~5-15 minutes at room temperature[5] | Variable, can be rapid (minutes) but may require longer incubation for completion[6] |
| Reagent Stability | Stable when stored desiccated and protected from light[7] | DTNB solution is stable when refrigerated; the working reagent should be prepared fresh[8] | mBBr is sensitive to light and moisture; solutions should be prepared fresh[2] |
| Adduct Stability | Thiol adducts are highly stable[9] | The colored product (TNB²⁻) is stable | Thiol adducts are generally stable, especially in acidic conditions[10] |
Experimental Principles and Logical Workflow
The underlying chemical reactions dictate the specificity and workflow of each method. Understanding these principles is crucial for troubleshooting and optimizing assays.
This compound (ABD-F)
ABD-F is a fluorogenic reagent that is essentially non-fluorescent until it reacts with a thiol. The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring of ABD-F, leading to the substitution of a fluorine atom and the formation of a highly fluorescent thioether adduct.[7] This "light-up" property contributes to the high sensitivity of the assay.
Ellman's Reagent (DTNB)
The DTNB assay is a colorimetric method based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) with thiols.[8] In this reaction, the thiol reduces the disulfide bond of DTNB, resulting in the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm, which can be measured spectrophotometrically.[5] The amount of TNB²⁻ produced is directly proportional to the concentration of thiols in the sample.
Monobromobimane (mBBr)
Monobromobimane is another fluorogenic reagent that reacts with thiols to form a stable and highly fluorescent thioether adduct.[2] Similar to ABD-F, mBBr itself is only weakly fluorescent, and the fluorescence intensity increases significantly upon reaction with a thiol. This method is often coupled with high-performance liquid chromatography (HPLC) for the separation and quantification of different thiol species.[11]
Detailed Experimental Protocols
Thiol Quantification using ABD-F (Based on a Commercial Kit Protocol)
-
Reagent Preparation:
-
Prepare an assay buffer as specified by the manufacturer.
-
Prepare a stock solution of the ABD-F reagent, typically in an organic solvent like DMSO.
-
Prepare a working solution of the ABD-F reagent by diluting the stock solution in the assay buffer.
-
Prepare a series of thiol standards (e.g., using glutathione or cysteine) of known concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add a specific volume of the thiol standards and unknown samples to the wells of a microplate.
-
Add the ABD-F working solution to each well.
-
Incubate the plate at room temperature for 10-60 minutes, protected from light.
-
-
Detection and Quantification:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 389 nm and emission at approximately 513 nm.[1]
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the thiol concentration in the unknown samples by interpolating their fluorescence readings on the standard curve.
-
Thiol Quantification using Ellman's Reagent (DTNB)
-
Reagent Preparation:
-
Assay Procedure:
-
Detection and Quantification:
-
Measure the absorbance at 412 nm using a spectrophotometer or microplate reader.
-
The thiol concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (approximately 14,150 M⁻¹cm⁻¹), b is the path length, and c is the molar concentration of the thiol.[5] Alternatively, a standard curve can be used for quantification.
-
Thiol Quantification using Monobromobimane (mBBr)
-
Reagent Preparation:
-
Derivatization Procedure:
-
In a reaction vial, mix the thiol standard or sample with the reaction buffer.
-
Add the mBBr solution to the vial. The reaction is often performed in the dark.
-
Incubate for a specified time (can range from minutes to hours depending on the specific protocol and thiol) at a controlled temperature.
-
The reaction can be stopped by acidification (e.g., with methanesulfonic acid).[13]
-
-
Detection and Quantification (often coupled with HPLC):
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Separate the thiol-bimane adducts using a suitable column and mobile phase gradient.
-
Detect the fluorescent adducts with excitation around 398 nm and emission around 490 nm.[2]
-
Quantify the thiols by comparing the peak areas of the samples to those of the standards.
-
Selectivity and Interferences
-
ABD-F: Generally shows good selectivity for thiols. However, at high concentrations or under certain conditions, it may react with other nucleophiles.[1]
-
DTNB: The reaction is quite specific for thiols. However, the assay is pH-dependent, and substances that absorb at 412 nm can interfere with the measurement.[12] Strong reducing agents other than thiols can also potentially react with DTNB.
-
mBBr: Exhibits good selectivity for thiols. The use of HPLC for separation significantly enhances the specificity by resolving different thiol adducts from each other and from potential interfering fluorescent compounds.[11]
Concluding Remarks
The choice of a thiol quantification method should be guided by the specific requirements of the experiment, including the expected thiol concentration, the complexity of the sample matrix, and the available instrumentation.
-
This compound (ABD-F) is an excellent choice for applications requiring high sensitivity and a straightforward fluorometric readout. Its "light-up" nature minimizes background fluorescence, making it suitable for quantifying low levels of thiols.
-
Ellman's Reagent (DTNB) remains a popular choice due to its simplicity, cost-effectiveness, and the widespread availability of spectrophotometers. It is a reliable method for routine quantification of thiols in relatively simple sample matrices where high sensitivity is not the primary concern.
-
Monobromobimane (mBBr) offers high sensitivity and, when coupled with HPLC, provides excellent specificity for the simultaneous quantification of multiple thiol species in complex biological samples. This makes it a powerful tool for detailed thiol profiling.
By understanding the principles, performance characteristics, and protocols of these methods, researchers can make an informed decision to select the most appropriate tool for their thiol analysis needs, ultimately leading to more accurate and reliable experimental outcomes.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
advantages and disadvantages of 4-Amino-5,7-dinitrobenzofurazan in thiol detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of thiols, such as cysteine, homocysteine, and glutathione, are of paramount importance in biomedical research and drug development due to their critical roles in cellular redox homeostasis, enzyme function, and drug metabolism. A variety of fluorescent probes have been developed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative analysis of 4-Amino-5,7-dinitrobenzofurazan (ADBF) as a potential probe for thiol detection.
It is important to note that while ADBF is a derivative of the well-known fluorogenic reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl), specific experimental data on the direct use of ADBF for thiol detection is limited in the current scientific literature. Therefore, this guide will infer the potential advantages and disadvantages of ADBF based on the known reactivity and spectral properties of its parent compound, NBD-Cl, and other related benzofurazan derivatives.
Overview of Benzofurazan-Based Thiol Probes
Benzofurazan derivatives, particularly NBD-Cl, have been extensively used as derivatizing agents for the fluorescent labeling of thiols and amines. The reaction typically involves a nucleophilic aromatic substitution where the thiol group attacks the electron-deficient aromatic ring of the benzofurazan, displacing a leaving group (e.g., a chlorine atom in NBD-Cl). This reaction results in a fluorescent adduct, allowing for sensitive detection.
Inferred Advantages of this compound (ADBF) for Thiol Detection
Based on the general properties of benzofurazan compounds, the potential advantages of using ADBF for thiol detection are:
-
Fluorogenic Nature: ADBF is expected to be non-fluorescent or weakly fluorescent, and upon reaction with thiols, it would likely form a highly fluorescent adduct. This "turn-on" fluorescence response is desirable as it minimizes background signal and enhances sensitivity.
-
Favorable Spectral Properties: The resulting thiol adducts of ADBF are predicted to have excitation and emission maxima in the visible range, which is advantageous for biological applications as it can reduce autofluorescence from endogenous molecules.
-
Small Size: The relatively small size of the ADBF molecule could allow for better penetration into cells and tissues, making it potentially suitable for in situ and in vivo studies.
Inferred Disadvantages and Limitations of ADBF
The primary drawbacks of ADBF for thiol detection are likely to be similar to those of its precursor, NBD-Cl:
-
Lack of Selectivity: The electrophilic nature of the benzofurazan ring makes it susceptible to attack by other nucleophiles besides thiols. Primary and secondary amines, and to a lesser extent, hydroxyl groups, can also react with benzofurazan derivatives, leading to a lack of specificity for thiol detection. This broad reactivity is a significant disadvantage when analyzing complex biological samples.[1]
-
Complex Reaction Kinetics: The reaction of benzofurazan derivatives with thiols can be complex, sometimes yielding multiple products.[2] This can complicate quantitative analysis and the interpretation of results.
-
Environmental Sensitivity of Fluorescence: The fluorescence of NBD-adducts is often sensitive to the polarity of the local environment. This can be an advantage for probing binding sites but a disadvantage for straightforward quantification, as changes in the solvent or binding to different proteins can alter the fluorescence quantum yield.[3]
Comparison with Alternative Thiol Probes
To provide a clearer perspective, the inferred properties of ADBF are compared with other commonly used thiol detection reagents in the table below.
| Feature | Inferred for this compound (ADBF) | Maleimides (e.g., ThioGlo™) | Haloacetyl Derivatives (e.g., Monobromobimane) | Benzofurazan Sulfides |
| Selectivity for Thiols | Moderate to Low (potential cross-reactivity with amines) | High | High | Very High[1] |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Michael Addition | Nucleophilic Alkylation | Thiol-Disulfide Exchange |
| "Turn-On" Fluorescence | Yes (inferred) | Yes | Yes | Yes |
| Reaction Speed | Moderate to Fast | Fast | Fast | Very Fast |
| Stability of Adduct | Generally Stable | Stable | Stable | Reversible (in some cases) |
| Cell Permeability | Good (inferred) | Variable | Good | Good |
Experimental Protocols
While a specific protocol for ADBF is not available, the following sections describe general methodologies for thiol detection using NBD-Cl and a more selective benzofurazan sulfide probe, which can serve as a reference.
General Protocol for Thiol Derivatization with NBD-Cl
This protocol is a generalized procedure for the derivatization of thiols in solution for analysis by HPLC with fluorescence detection.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl) solution (e.g., 10 mM in a suitable organic solvent like acetonitrile or DMSO)
-
Thiol-containing sample (e.g., protein hydrolysate, cell lysate)
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.5)
-
Trichloroacetic acid (TCA) or other quenching agent
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the thiol-containing sample in an appropriate buffer. For intracellular thiols, cell lysis and protein precipitation may be necessary.
-
Derivatization Reaction:
-
To a known volume of the sample, add an excess of the NBD-Cl solution.
-
Add borate buffer to adjust the pH to the optimal range for the reaction (typically pH 8.0-9.5).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) in the dark.
-
-
Quenching: Stop the reaction by adding a quenching agent like TCA to acidify the mixture.
-
Analysis:
-
Centrifuge the sample to remove any precipitate.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the NBD-thiol adducts using a suitable reversed-phase column and mobile phase gradient.
-
Detect the fluorescent adducts using an appropriate excitation and emission wavelength pair (e.g., Ex: 470 nm, Em: 530 nm).
-
-
Quantification: Quantify the thiol concentration by comparing the peak area of the sample to a standard curve prepared with a known concentration of a thiol standard (e.g., glutathione, cysteine).
Experimental Workflow for Thiol Detection using a Benzofurazan Sulfide Probe in Live Cells
This protocol describes a more advanced application for imaging thiols in living cells using a thiol-specific benzofurazan sulfide probe.[1]
Materials:
-
Benzofurazan sulfide probe solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells in a suitable imaging vessel (e.g., glass-bottom dish)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to be analyzed under standard conditions.
-
Probe Loading:
-
Remove the cell culture medium and wash the cells with PBS.
-
Add fresh cell culture medium containing the desired concentration of the benzofurazan sulfide probe (e.g., 10 µM).
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells with PBS to remove any excess, unreacted probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific benzofurazan sulfide probe.
-
-
Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software to determine the relative thiol levels.
Visualizing the Methodologies
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Workflow for Thiol Derivatization with NBD-Cl.
Caption: Reaction of a Benzofurazan Probe with a Thiol.
Caption: Inferred Pros and Cons of ADBF in Thiol Detection.
Conclusion
While this compound (ADBF) is not a commonly documented reagent for thiol detection, its structural similarity to NBD-Cl allows for an inferred assessment of its potential utility. The primary inferred advantage of ADBF lies in its fluorogenic nature, while its main drawback is a likely lack of selectivity, a common issue with many benzofurazan-based probes. For applications requiring high specificity for thiols in complex biological systems, alternative reagents such as benzofurazan sulfides or maleimide-based probes may be more suitable. Further experimental validation is necessary to fully characterize the reactivity, selectivity, and spectral properties of ADBF for thiol detection and to establish its practical utility in research and drug development.
References
- 1. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 4-Amino-5,7-dinitrobenzofurazan: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 4-Amino-5,7-dinitrobenzofurazan are advised to adhere to stringent disposal procedures due to its classification as a nitroaromatic compound, a class of materials known for their potential energetic properties and toxicity. This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring laboratory safety and environmental compliance.
This compound is a complex organic molecule whose disposal requires careful consideration of its chemical properties. Like many nitroaromatic compounds, it is thermally sensitive and may decompose exothermically. Improper disposal can lead to safety hazards and environmental contamination. The following procedures are based on best practices for the disposal of energetic and hazardous chemical waste.
Core Principles of Disposal
The primary goal for the disposal of this compound is to render it non-hazardous. This can be achieved through two main routes:
-
Incineration: High-temperature incineration in a licensed hazardous waste facility is the preferred method for the complete destruction of the compound.
-
Chemical Deactivation (for small laboratory quantities): For small spills or residual amounts, chemical deactivation can be employed to reduce the nitro groups, thereby decreasing the compound's energetic nature and toxicity. This should only be performed by trained personnel in a controlled laboratory setting.
Quantitative Data for Disposal Considerations
Due to the limited specific data available for this compound, the following table provides general cautionary guidelines based on the properties of related nitroaromatic compounds.
| Parameter | Recommended Limit/Condition | Rationale |
| Storage Temperature | < 30°C | To minimize the risk of thermal decomposition. |
| pH of Aqueous Waste | 5.0 - 9.0 | To prevent acid or base-catalyzed decomposition reactions that could be uncontrolled. |
| Concentration in Waste Stream | < 1 g/L | To reduce the overall hazard level of the waste. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases, and metals. | Contact with these materials can lead to rapid, exothermic reactions and potential detonation. |
Experimental Protocol: Chemical Deactivation of Small Quantities
This protocol describes a method for the chemical reduction of this compound to less hazardous amino derivatives. This procedure should only be carried out by qualified chemists in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
Sodium dithionite (Na₂S₂O₄) or Iron (Fe) powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Stir plate and stir bar
-
Beakers and Erlenmeyer flasks
-
pH paper or meter
Procedure:
-
Preparation: In a fume hood, prepare a solution of the this compound waste in a mixture of ethanol and water to ensure solubility. The concentration should not exceed 1 g/L.
-
Reduction:
-
Method A (Sodium Dithionite): To the stirred solution, slowly add a 5-fold molar excess of sodium dithionite. The reaction is typically accompanied by a color change.
-
Method B (Iron): To the stirred solution, add a 10-fold molar excess of iron powder and a 1 M solution of ammonium chloride (as a catalyst).
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for at least 24 hours. The disappearance of the characteristic color of the dinitrobenzofurazan can be an indicator of reaction completion. If possible, monitor the reaction by a suitable analytical method (e.g., TLC, HPLC).
-
Neutralization and Filtration: Once the reaction is complete, neutralize the solution to a pH between 6 and 8 using a dilute acid or base as needed. If iron powder was used, remove it by filtration.
-
Final Disposal: The resulting solution, containing the less hazardous amino derivatives, can be collected as hazardous waste and disposed of according to institutional and local regulations.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Safety First
The information provided here is intended as a guide for trained professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Never attempt to dispose of chemical waste without a thorough understanding of the hazards involved and the proper procedures to mitigate them.
Navigating the Safe Handling of 4-Amino-7-dinitrobenzofurazan Derivatives: A Procedural Guide
Essential Safety and Logistical Information for Researchers
The compound "4-Amino-5,7-dinitrobenzofurazan" and its derivatives are potent fluorescent reagents integral to advanced biochemical and pharmaceutical research. Due to the limited availability of specific safety data for "this compound," this guide provides essential safety protocols based on the well-documented and structurally related precursor, 4-Chloro-7-nitrobenzofurazan (NBD-Cl). Researchers synthesizing or handling 4-amino-7-nitrobenzofurazan derivatives should adopt these stringent safety measures, assuming the synthesized compounds carry at least a comparable level of hazard.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE and engineering controls for handling NBD-Cl and, by extension, its amino derivatives.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's data for breakthrough times. | Prevents skin contact, which can cause irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes from dust particles and splashes, which can cause serious irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants. Consider a chemical-resistant apron for larger quantities. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or higher-level respirator if handling outside of a fume hood or if dust is generated.[2] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[3] |
| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3] | Minimizes the concentration of airborne particles and provides immediate decontamination facilities in case of an emergency. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound and its precursors is crucial for maintaining a safe laboratory environment.
Preparation and Weighing
-
Pre-Handling Check: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE before handling the chemical.
-
Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a tared container to minimize handling of the raw material.
Experimental Use
-
Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Reactions: When using in reactions, keep the reaction vessel closed as much as possible. Many derivatives are synthesized from NBD-Cl and primary amines, often under heated conditions in solvents like methanol, ethanol, or acetonitrile.[4]
-
Containment: Perform all manipulations within a designated area of the fume hood to contain any potential spills.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
PPE Doffing: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound or NBD-Cl (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container designated for halogenated or nitrogenous organic waste, as appropriate. Do not mix with other waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound derivatives, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
